Vactosertib

Catalog No.
S549105
CAS No.
1352608-82-2
M.F
C22H18FN7
M. Wt
399.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vactosertib

CAS Number

1352608-82-2

Product Name

Vactosertib

IUPAC Name

2-fluoro-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline

Molecular Formula

C22H18FN7

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C22H18FN7/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23/h2-10,12-13,24H,11H2,1H3,(H,28,29)

InChI Key

FJCDSQATIJKQKA-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4

solubility

Soluble in DMSO, not in water

Synonyms

TEW7197; TEW 7197; TEW-7197; Vactosertib

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4

The exact mass of the compound Vactosertib is 399.16077 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Vactosertib TGF-β receptor type I inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The TGF-β signaling pathway is a central regulator of numerous cellular processes. Vactosertib exerts its effects by precisely inhibiting this pathway at the receptor level.

  • Normal TGF-β Pathway: In healthy cells, the TGF-β pathway is initiated when the TGF-β ligand binds to the Type II receptor (TβRII), which then recruits and phosphorylates the Type I receptor (TβRI/ALK5). The activated TβRI phosphorylates downstream SMAD proteins (SMAD2/3), which complex with SMAD4 and translocate to the nucleus to regulate gene expression [1] [2] [3].
  • This compound's Intervention: this compound acts as a potent and selective antagonist of the TβRI kinase activity. By binding to TβRI, it prevents the receptor-mediated phosphorylation of SMAD2 and SMAD3. This blockade halts the formation of the SMAD complex and its subsequent nuclear translocation, thereby inhibiting the transcription of TGF-β-responsive genes that drive cancer progression [4] [3].

The following diagram illustrates the normal TGF-β signaling pathway and where this compound acts:

G cluster_pathway cluster_inh TGFb TGF-β Ligand TbRII TβRII TGFb->TbRII TbRI TβRI (ALK5) TbRII->TbRI Phosphorylates pSmad23 p-SMAD2/3 TbRI->pSmad23 Phosphorylates Smad4 SMAD4 pSmad23->Smad4 Complex p-SMAD2/3/SMAD4 Complex Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to GeneReg Gene Regulation (Proliferation, EMT, Immunosuppression) Nucleus->GeneReg Drives Inh This compound Inh->TbRI  Inhibits

Anti-Cancer Effects and Therapeutic Rationale

In advanced cancers, the TGF-β pathway often switches to a tumor-promoting role. This compound counteracts this by targeting two key fronts: the tumor cells themselves and the surrounding tumor microenvironment (TME) [1] [3].

  • Direct Tumor-Intrinsic Effects: this compound disrupts processes that drive tumor aggressiveness. It can inhibit Epithelial-Mesenchymal Transition (EMT), a key step in metastasis, by reversing the loss of E-cadherin and reducing invasiveness [1] [3]. It also counters TGF-β-induced proliferation and enhances apoptosis in cancer cells [5].

  • Effects on the Tumor Microenvironment (TME): this compound modulates the immune TME to overcome immunosuppression. It can reinvigorate CD8+ T-cells by reducing their expression of the exhaustion marker PD-1 and restoring their cytotoxic activity [4] [6]. The drug also counteracts T-cell suppression by regulatory T cells (Tregs) and enhances the anti-tumor function of Natural Killer (NK) cells, which are often suppressed by TGF-β [3].

Key Preclinical and Clinical Evidence

The therapeutic potential of this compound is supported by experimental data across various cancer types.

Synergy with Chemotherapy in Pancreatic Cancer Preclinical studies show this compound synergizes with gemcitabine for pancreatic ductal adenocarcinoma (PDAC). Co-treatment synergistically inhibited cancer cell viability, potently induced mitochondrial-mediated apoptosis, and significantly reduced metastasis by inhibiting cell migration and invasion. In orthotopic mouse models, the combination suppressed tumor growth more effectively than gemcitabine alone [5].

Clinical Efficacy in Hematologic Cancer A Phase 1b trial (NCT03143985) investigated this compound combined with pomalidomide in relapsed/refractory multiple myeloma (RRMM) patients [4] [6]. The trial established 200 mg twice daily as the maximum tolerated dose and demonstrated a promising 82% progression-free survival rate at 6 months. Pharmacokinetic data showed favorable properties, and correlative studies confirmed this compound reduced TGF-β levels in patient bone marrow and decreased PD-1 expression on CD8+ T-cells [4].

The table below summarizes quantitative clinical data from this trial:

Parameter Result / Value
Recommended Phase 2 Dose 200 mg, twice daily [4]
6-Month Progression-Free Survival (PFS) 82% [4]
Clinical Benefit Rate (CBR) 75% (15 of 20 patients) [4]
Half-life (t₁/₂) at 200 mg 3.3 ± 1.3 hours [4]
Time to Max Concentration (Tmax) at 200 mg 1.5 ± 1.0 hours [4]

Experimental Protocols for Key Assays

To evaluate this compound's mechanism and efficacy, researchers employ specific experimental methodologies.

  • In Vitro SMAD Phosphorylation Assay: Treat cancer cell lines (e.g., MM.1S, H929, U266 for myeloma) with this compound across a concentration range. Stimulate cells with recombinant TGF-β1 to activate the pathway. Lyse cells and analyze levels of phosphorylated Smad2/3 and total Smad2/3 by western blot. This protocol directly confirms target engagement and pathway inhibition [4].

  • T-Cell Cytotoxicity Co-culture Assay: Isate CD8+ T-cells from human peripheral blood. Culture target tumor cells (multiple myeloma cell lines or patient-derived tumor cells) with the activated CD8+ T-cells in the presence or absence of this compound. After co-culture, measure tumor cell viability using a flow cytometry-based assay (e.g., Annexin V/PI staining) or a luminescent cell viability assay (e.g., CellTiter-Glo). This demonstrates the functional impact of this compound on restoring immune-mediated killing [4].

  • In Vivo Orthotopic Mouse Model of Pancreatic Cancer: Implant luciferase-tagged human pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) into the pancreas of immunodeficient mice. Randomize mice into treatment groups: vehicle control, gemcitabine alone, this compound alone, and this compound-gemcitabine combination. Administer treatments based on animal weight. Monitor tumor growth and metastasis periodically using bioluminescent imaging. At endpoint, analyze tumors for changes in ECM components and apoptosis markers [5].

The following diagram illustrates the core mechanisms through which this compound exerts its anti-cancer effects:

G cluster_intrinsic Direct Tumor-Intrinsic Effects cluster_immune Effects on Tumor Microenvironment (TME) MoA This compound inhibits TβRI/ALK5 A1 Inhibits EMT & Metastasis MoA->A1 A2 Reduces Tumor Cell Viability MoA->A2 A3 Induces Apoptosis MoA->A3 B1 Reinvigorates CD8+ T-cells (Reduces PD-1) MoA->B1 B2 Enhances NK cell function MoA->B2 B3 Counteracts Immunosuppression MoA->B3

This compound represents a promising therapeutic strategy for targeting the oncogenic TGF-β pathway. Its ability to directly impair tumor cell functions and simultaneously reverse immunosuppression in the TME provides a strong rationale for its continued clinical development across various cancer types, both as a monotherapy and in combination with other agents.

References

discovery and development of Vactosertib ALK5 inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Vactosertib specifically inhibits the TGF-β type I receptor (ALK5), thereby blocking the canonical Smad-dependent signaling pathway. The following diagram illustrates the pathway and the point of inhibition.

g TGF_beta TGF-β Ligand TbRII TGF-β Receptor II (TβRII) TGF_beta->TbRII Binds to TbRI TGF-β Receptor I (ALK5) TbRII->TbRI Phosphorylates pSmad23 p-Smad2/3 TbRI->pSmad23 Phosphorylates Smad4 Smad4 pSmad23->Smad4 Binds to Complex p-Smad2/3/Smad4 Complex Smad4->Complex Nucleus Nuclear Translocation & Gene Transcription Complex->Nucleus EMT EMT, Metastasis Nucleus->EMT Fibrosis Fibrosis Nucleus->Fibrosis Immunosuppression Immunosuppression Nucleus->Immunosuppression Stemness Cancer Stemness Nucleus->Stemness This compound This compound (ALK5 Inhibitor) This compound->TbRI  Inhibits

This compound inhibits ALK5 to block TGF-β/Smad signaling pathway.

By targeting this pathway, this compound counteracts several disease-promoting processes [1] [2]:

  • In Cancer: Inhibits TGF-β-driven epithelial-to-mesenchymal transition (EMT), metastasis, and cancer stem cell (CSC) properties.
  • In Fibrosis: Abrogates TGF-β1-induced production of extracellular matrix (ECM) proteins and fibroblast-to-myofibroblast differentiation.
  • In Immunosuppression: Modulates the tumor microenvironment, reduces exhaustion markers on T-cells, and can reinvigorate anti-tumor immunity.

Preclinical and Clinical Development Evidence

Preclinical Efficacy Models

This compound has demonstrated promising efficacy across diverse animal models, supporting its clinical development.

Disease Model Study Design Key Findings
Breast Cancer (4T1-Luc mouse model) This compound (2.5 mg/kg p.o.) + Radiation (4 Gy/day x 3 days) [1] Attenuated radiation-induced EMT/CSC properties; significantly suppressed breast-to-lung metastasis.
Pancreatic Cancer This compound + Gemcitabine [3] Synergistically inhibited tumor growth and metastasis; reduced ECM components; induced apoptosis.
Peyronie's Disease (Rat model) This compound (10 mg/kg p.o., 5x/week for 2 weeks) [4] Induced significant regression of fibrotic plaques; reduced collagen deposition; recovered erectile function.
Multiple Myeloma (In vitro) This compound + Pomalidomide [2] Decreased MM cell line viability; enhanced CD8+ T-cell cytotoxic activity; reduced immunosuppressive markers.
Clinical Trial Progress

Clinical trials have established the safety profile and preliminary efficacy of this compound in humans.

Trial Phase / Identifier Patient Population Regimen Key Outcomes

| Phase 1 (First-in-Human) NCT02160106 [5] | Advanced Solid Tumors | this compound (30-340 mg, once daily) | Established pharmacokinetic (PK) profile; short half-life (~3.2 h) supported twice-daily dosing. | | Phase 1b NCT03143985 [2] | Relapsed/Refractory Multiple Myeloma (RRMM) | this compound (60-200 mg BID*) + Pomalidomide (4 mg) | Maximum Tolerated Dose (MTD): 200 mg BID; 82% progression-free survival at 6 months (PFS-6). | | Ongoing Phase 2 Trials [6] | Various (e.g., Esophageal Adenocarcinoma, Osteosarcoma, Acral/Mucosal Melanoma) | this compound in combination with standard therapies | Trials are ongoing to evaluate anti-tumor activity; results not yet published. |

*BID: Twice daily. The 5-days-on/2-days-off weekly schedule was used in the Phase 1b trial [2].

Key Experimental Protocols for In Vitro and In Vivo Studies

For researchers designing experiments with this compound, the following summarizes key methodologies from the literature.

In Vitro Assays
  • Cell Treatment: Pre-treat cells with this compound (e.g., 100 nM for 30 minutes) before applying other stimuli like radiation (10 Gy) or TGF-β1 (10 ng/mL) [1] [4].
  • Functional Assays:
    • Wound Healing Assay: To assess cell migration [1].
    • Mammosphere Formation Assay: To evaluate cancer stem cell self-renewal capacity [1].
  • Molecular Analysis:
    • Western Blotting: To detect protein levels of phospho-Smad2/3, total Smad2/3, EMT markers (Vimentin, N-cadherin), and ECM components (Collagen, Fibronectin) [1] [4].
    • RT-qPCR: To quantify gene expression of EMT-inducing transcription factors (Snail, Slug, Twist) [1].
In Vivo Models
  • Dosing: this compound is typically administered orally. Common doses in mouse models range from 2.5 mg/kg to 10 mg/kg, often given five times per week [1] [4].
  • Efficacy Endpoints:
    • Metastasis Models: Quantify metastatic nodules in target organs (e.g., lungs in breast cancer models) using methods like India ink staining [1].
    • Fibrosis Models: Perform histological analysis (e.g., Masson's Trichrome for collagen) and measure functional recovery (e.g., erectile function in PD models) [4].
    • Tumor Growth: Monitor primary tumor volume over time in orthotopic or allograft models [3].

Pharmacokinetics and Dosing

The table below summarizes the key pharmacokinetic parameters of this compound from clinical studies.

Parameter Value/Characteristic Context
Time to Max Concentration (Tmax) 1.2 - 1.5 hours Rapid absorption after oral administration [2] [5].
Terminal Half-Life (t½) ~3.2 hours Short elimination half-life [5].
Dosing Schedule Twice daily (BID) Recommended to maintain effective drug levels [2] [5].
Accumulation Ratio ~0.87 Negligible accumulation after repeated once-daily doses for 5 days [5].
Linearity Dose-proportional AUC increases proportionally with dose (30-340 mg) [5].

Conclusion and Future Directions

This compound represents a promising targeted therapeutic agent with a dual mechanism of action against both tumor-intrinsic processes and the immunosuppressive tumor microenvironment. Its strong preclinical rationale has successfully transitioned into clinical development, where it has shown a manageable safety profile and encouraging efficacy signals in combination therapies for RRMM and other advanced cancers [2].

The future of this compound lies in the continued advancement of its late-stage clinical trials and in exploring its potential in novel combinations, particularly with immunotherapies, to overcome treatment resistance in a wider range of cancers.

References

Vactosertib pharmacodynamics and target binding

Author: Smolecule Technical Support Team. Date: February 2026

Target Binding and Mechanism of Action

Vactosertib functions as a highly potent, selective, and orally bioavailable TGF-β signaling inhibitor that specifically targets the TGF-β type I receptor (Activin Receptor-Like Kinase 5 or ALK5) [1].

The core mechanism involves the inhibition of the canonical TGF-β/Smad signaling pathway [2] [1]. The sequence of this pathway and where this compound acts is illustrated below:

g TGFB Active TGF-β Ligand TBRII TGF-β Type II Receptor (TβRII) TGFB->TBRII TBRI TGF-β Type I Receptor (TβRI/ALK5) TBRII->TBRI pSMAD23 Phosphorylation of Smad2 & Smad3 TBRI->pSMAD23 SMAD4 Complex formation with Smad4 pSMAD23->SMAD4 NuclearTrans Nuclear Translocation SMAD4->NuclearTrans TargetGene Target Gene Expression (EMT, Metastasis) NuclearTrans->TargetGene This compound This compound This compound->TBRI Inhibits

This compound inhibits the TGF-β pathway by targeting the ALK5 receptor.

By binding to ALK5, this compound prevents the downstream phosphorylation of Smad2 and Smad3, thereby inhibiting the expression of genes that drive cancer progression, metastasis, and treatment resistance [2] [1].

Quantitative Pharmacodynamic & Pharmacokinetic Data

The following tables summarize key quantitative findings on the effects of this compound from preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound in Cancer Models

Cancer Model Treatment Regimen Key Findings / Outcome Measures

| 4T1-Luc Mouse Breast Cancer (Allograft) [1] | 2.5 mg/kg, p.o., daily for 2 weeks + Radiation (4 Gy/day, 3 days) | Significant suppression of breast-to-lung metastasis Attenuated radiation-induced EMT & CSC properties Inhibited ROS stress generation (NOX4, 4-HNE) | | TNBC Cell Lines (MDA-MB-231, 4T1-Luc) [1] | 100 nM, in vitro | Inhibition of radiation-induced cell motility & migration Reduced mammosphere-forming ability (CSC property) | | Patient-Derived Xenograft (PDX) & Mouse Models [3] | YH395A (a novel tetrahydro‐β‐carboline derivative) | Inhibition of TNBC cell migration & invasion (in vitro) Curtailed metastatic dissemination & tumor growth (in vivo) |

Table 2: Clinical Pharmacokinetics and Efficacy of this compound

Parameter / Finding Details
Maximal Tolerated Dose (MTD) 200 mg, twice daily (BID) [2]

| Pharmacokinetic (PK) Profile (at 200 mg BID) | T~max~: 1.5 ± 1.0 h t~1/2~: 3.3 ± 1.3 h AUC~obs~: 4251.8 ± 1307.6 ng/mL·h [2] | | Clinical Efficacy (Phase 1b, RRMM) | this compound + Pomalidomide showed 82% progression-free survival at 6 months, compared to ~20% with pomalidomide alone historically [2] | | Biomarker Response | Reduced levels of TGF-β in patient bone marrow and decreased PD-1 expression on CD8+ T-cells [2] |

Experimental Protocols for Key Assays

The primary evidence for this compound's pharmacodynamics comes from standard in vitro and in vivo experimental models.

1. In Vitro Wound Healing (Migration) Assay [3]

  • Purpose: To assess the inhibitory effect of this compound on cancer cell migration.
  • Methodology:
    • Seed triple-negative breast cancer (TNBC) cells (e.g., MDA-MB-231, BT549) in 6-well plates until they form a confluent monolayer.
    • Create a standardized "wound" by scratching the monolayer with a sterile pipette tip.
    • Wash away detached cells and add serum-free medium containing this compound at graded concentrations (e.g., 0-100 µM).
    • Incubate cells under standard conditions (37°C, 5% CO₂) for 24 hours.
    • Capture images of the wound at 0 hours and 24 hours using a microscope.
    • Quantify the migration rate by measuring the change in wound area using image analysis software like ImageJ.

2. In Vitro Transwell Invasion Assay [3]

  • Purpose: To evaluate the ability of this compound to inhibit cancer cell invasion through an extracellular matrix.
  • Methodology:
    • Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel to simulate the basement membrane.
    • After Matrigel polymerization, seed serum-starved cancer cells into the upper chamber in a medium containing this compound.
    • Place the insert into a lower chamber filled with medium containing 10% FBS, which acts as a chemoattractant.
    • Incubate for 24 hours to allow cells to invade.
    • After incubation, remove non-invading cells from the upper surface of the membrane with a cotton swab.
    • Fix the cells that have invaded through the Matrigel and migrated to the lower surface, then stain them with crystal violet.
    • Count the number of invaded cells under a microscope (200x magnification) across multiple random fields.

3. In Vivo Anti-Metastasis Mouse Model [1]

  • Purpose: To determine the efficacy of this compound in preventing lung metastasis in a live animal model.
  • Methodology:
    • Allograft Establishment: Inject luciferase-tagged 4T1 mouse breast cancer cells into the mammary fat pad of female BALB/c mice.
    • Grouping & Dosing: Once tumors reach a palpable volume (e.g., 70-100 mm³), randomly divide mice into groups: Control, Radiation-only, and this compound + Radiation.
    • Treatment:
      • Administer this compound (e.g., 2.5 mg/kg) orally daily for two weeks.
      • Apply whole-body radiation (e.g., 4 Gy/day) for three consecutive days during the dosing period.
    • Endpoint Analysis:
      • Sacrifice the mice at the end of the study.
      • Inject India ink into the lungs via the bronchi to visually contrast metastatic nodules (unstained) against the stained lung tissue.
      • Count the surface metastatic nodules on the left lung lobe to quantify the anti-metastatic effect.

Key Implications for Research and Development

The data on this compound highlights several important points for professionals in the field:

  • Overcoming Therapeutic Resistance: Its ability to suppress radiation-induced EMT and cancer stemness positions it as a promising combination partner with radiotherapy and chemotherapy to prevent metastasis and recurrence [1].
  • Modulating the Tumor Microenvironment (TME): Beyond direct anti-tumor effects, this compound can remodel the immunosuppressive TME by reducing TGF-β levels and reinvigorating CD8+ T-cells, supporting its combination with immunomodulatory agents [2].
  • Clinical Translation Challenges: While preclinical data is robust, clinical success requires careful management of on-target toxicities, as complete inhibition of the ubiquitous TGF-β pathway can lead to adverse effects, as seen with other TGF-β inhibitors [4].

References

Comprehensive Technical Guide: Vactosertib in Cancer Immunotherapy Research

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Development Status

Vactosertib (also known as TEW-7197 or EW-7197) is an orally available, highly selective small-molecule inhibitor of the transforming growth factor-beta type I receptor (TGF-βRI, also known as ALK5). With an IC50 of 11 nM, this compound demonstrates approximately 10-fold greater potency than earlier generation TGF-β pathway inhibitors like Galunisertib (IC50=110 nM). This enhanced potency profile, combined with a favorable safety and tolerability spectrum, has positioned this compound as a promising therapeutic candidate for targeting the TGF-β signaling pathway in oncology applications. The drug has progressed through phase 1b clinical trials and is currently under investigation in multiple combination regimens across various cancer types [1] [2].

From a pharmaceutical perspective, this compound exhibits suitable pharmacokinetic properties for clinical development. Preclinical studies have demonstrated its bioavailability and metabolic stability, with tracer compounds [¹¹C]LR111 and [¹⁸F]EW-7197 developed for positron emission tomography (PET) imaging to visualize ALK5 receptor engagement in tumor models [3]. The drug follows target-mediated drug disposition kinetics, characterized by a two-compartment model with parallel first-order and Michaelis-Menten elimination. Clinical pharmacokinetic data from phase 1b trials revealed a Tmax of 1.3-1.5 hours and a half-life of approximately 3.5 hours, supporting its twice-daily dosing schedule in clinical applications [4].

Mechanism of Action: Dual Targeting of Tumor Signaling and Immune Microenvironment

Intrinsic Antitumor Mechanisms

This compound exerts direct antitumor effects through selective inhibition of ALK5 kinase activity, effectively blocking TGF-β-induced phosphorylation of Smad2/Smad3 and subsequent nuclear translocation of the Smad complex. This inhibition disrupts key oncogenic signaling pathways that drive tumor progression:

  • c-Myc Pathway Suppression: RNA sequencing analyses in osteosarcoma models revealed that this compound treatment significantly downregulates Myc target genes (v1 and v2 gene sets), which represent the most substantially inhibited pathways following treatment. TGF-β1-mediated upregulation of c-Myc signaling is effectively abrogated by this compound co-treatment, indicating a crucial mechanism for its antitumor activity [1].

  • Extracellular Matrix Modulation: In pancreatic ductal adenocarcinoma models, this compound potently reduces ECM components including collagens, fibronectin, and α-SMA, thereby disrupting the desmoplastic tumor stroma that contributes to chemoresistance and disease progression [5].

  • Metastasis Suppression: this compound inhibits migration and invasion capabilities across multiple cancer cell types through downregulation of EMT-inducing transcription factors (SNAIL/SLUG, ZEB1/ZEB2) and matrix metalloproteinases, effectively reducing the metastatic potential of tumor cells [6] [2].

Immunomodulatory Mechanisms

The transformative potential of this compound in cancer immunotherapy stems from its ability to remodel the immunosuppressive tumor microenvironment through multifaceted effects on immune cell populations:

  • T-cell Enhancement: this compound treatment significantly reduces PD-1 expression on CD8+ T-cells and decreases PD-L1/PD-L2 levels on tumor cells, effectively reversing T-cell exhaustion and reinvigorating antitumor immunity. This is coupled with enhanced CD8+ T-cell cytotoxic activity, as evidenced by increased granzyme B and IFN-γ production [4] [7].

  • Myeloid Cell Reprogramming: In the osteosarcoma microenvironment, this compound treatment increases immune effectors (IFN-γ+ CD8+ T-cells and NK cells) while simultaneously suppressing immune inhibitors (M2-like tumor-associated macrophages and myeloid-derived suppressor cells), creating a more permissive environment for antitumor immune responses [8] [1].

  • NK Cell Activation: this compound counteracts TGF-β-mediated suppression of natural killer cells by restoring expression of activating receptors NKG2D and NKp30 and enhancing their cytotoxic function against tumor targets [2].

Clinical Trial Evidence and Efficacy Data

Phase 1b Trial in Multiple Myeloma

A landmark phase 1b clinical trial (NCT03143985) evaluated this compound in combination with pomalidomide for relapsed/refractory multiple myeloma patients who had received ≥2 prior lines of therapy. The study employed a 3+3 dose escalation design with four dose levels (60 mg qd, 120 mg qd, 100 mg bid, and 200 mg bid) of this compound administered on days 1-5, 8-12, 15-19, and 22-26 of 28-day cycles, concurrently with pomalidomide 4 mg daily on days 1-21 [4] [7].

Table 1: Clinical Efficacy of this compound in Multiple Myeloma Phase 1b Trial

Parameter Results Historical Control (Pomalidomide alone)
6-month Progression-Free Survival 82% 20%
Clinical Benefit Rate 75% (15/20 patients) Not reported
Best Response PR: 4 patients; MR: 4 patients; SD: 7 patients Variable
Maximum Tolerated Dose 200 mg twice daily Not applicable
Median Time to Response 8 weeks Not reported
Median Duration of Response ~12 weeks Not reported

The trial established 200 mg twice daily as the maximum tolerated dose, with a manageable safety profile characterized primarily by hematological toxicities. Notably, the 82% progression-free survival at 6 months compared favorably to the approximately 20% expected with pomalidomide alone, demonstrating substantial clinical improvement in this heavily pretreated population [4].

Preclinical Efficacy Across Tumor Types

Table 2: Preclinical Efficacy of this compound in Various Cancer Models

Cancer Type Model System Combination Therapy Key Findings Proposed Mechanisms
Pancreatic Cancer Orthotopic mouse model Gemcitabine Synergistic reduction in tumor volume and ECM components; attenuated metastasis Inhibition of TGF-β/Smad2 pathway; reduced collagen, fibronectin, and α-SMA
Pancreatic Cancer Syngeneic orthotopic model T1-44 (PRMT5 inhibitor) Significant survival improvement (60% survived >50 days); reduced invasion Altered expression of migration and apoptosis genes; induced Btg2 tumor suppressor
Osteosarcoma Mouse and human cell lines; in vivo models Monotherapy Significant inhibition of proliferation (IC50 0.8-2.1 μM); reduced pulmonary metastasis c-Myc pathway inhibition; increased CD8+ T-cells and NK cells; decreased M2 macrophages
Multiple Myeloma Patient-derived cells Pomalidomide Enhanced T-cell cytotoxicity; reduced PD-1+ CD8+ T-cells Decreased TGF-β in bone marrow; reinvigoration of T-cell fitness

Rational Combination Strategies

The multifaceted role of TGF-β signaling in cancer pathogenesis provides a strong rationale for combination therapy approaches with this compound:

  • Immunomodulatory Drug Combinations: The successful combination of this compound with pomalidomide in multiple myeloma demonstrates the potential of pairing TGF-β inhibition with immune-stimulatory agents. This approach simultaneously targets tumor-intrinsic TGF-β signaling while enhancing T-cell-mediated immunity [4] [7].

  • Chemotherapy Synergism: Preclinical data in pancreatic cancer models show that this compound synergizes with gemcitabine by overcoming TGF-β-mediated chemoresistance and disrupting the dense extracellular matrix that limits drug penetration [5].

  • Epigenetic Therapy Integration: The combination of this compound with T1-44, a PRMT5 inhibitor, demonstrates enhanced efficacy against pancreatic tumors through simultaneous targeting of complementary pathways involved in tumor progression and invasion. This combination significantly altered genes involved in cell migration, extracellular matrix organization, and apoptotic processes [6].

  • Avoidance of Ineffective Combinations: Interestingly, in osteosarcoma models, co-treatment of this compound with immune checkpoint blockers (anti-PD-1/anti-PD-L1 antibodies) did not show synergistic effects, suggesting context-dependent interactions between TGF-β inhibition and checkpoint blockade that require further investigation [1].

Experimental Protocols and Methodologies

In Vitro Assessment of Antitumor Activity

Cell Viability Assay (XTT Method):

  • Cell Seeding: Plate 5,000 cells/well in 96-well plates using 250 μL of complete RPMI media without phenol red [7].
  • Drug Treatment: Add this compound at concentrations ranging from 10 nM to 10 μM, based on the specific cancer cell line being tested. Include appropriate vehicle controls.
  • Incubation: Maintain plates under standard culture conditions (37°C, 5% CO₂) for 72 hours.
  • Viability Measurement: Add 50 μL of activated-XTT reagent to each well, incubate for 3 hours at 37°C, and measure absorbance at 475 nm using a plate reader.
  • Data Analysis: Calculate IC₅₀ values using non-linear regression analysis of dose-response curves. For combination studies, evaluate synergism using the Chou-Talalay method to calculate combination indices.
Immune Cell Functional Assays

CD8+ T-cell Cytotoxicity Assessment:

  • Cell Isolation: Isolate CD8+ T-cells from patient bone marrow mononuclear cells using the EasySep direct human CD8+ T-cell isolation kit (StemCell Technology) [7].
  • Tumor Cell Preparation: Isplicate CD138+ tumor cells from the same patient using the EasySep human CD138 positive selection kit II (StemCell Technology).
  • Co-culture Setup: Establish co-cultures of CD8+ T-cells with autologous tumor cells at effector-to-target ratios ranging from 5:1 to 20:1 in the presence of this compound (100 nM) or vehicle control.
  • Functional Readouts: After 48-72 hours, assess T-cell activation markers (CD69, CD25) by flow cytometry, measure granzyme B and IFN-γ secretion by ELISA, and quantify tumor cell killing using Annexin V/propidium iodide staining.
Pharmacodynamic Biomarker Evaluation

Flow Cytometry Analysis of Immune Cell Populations:

  • Cell Preparation: Wash 1×10⁶ cells/assay and resuspend in 100 μL FACS staining buffer [7].
  • Staining Protocol: Incubate cells with fluorochrome-conjugated antibodies against target markers (CD3, CD4, CD8, CD138, PD-1, PD-L1, etc.) and respective isotype controls for 15 minutes at room temperature, protected from light.
  • Washing and Analysis: Wash cells three times with FACS buffer, resuspend in fixation buffer, and acquire data on a flow cytometer within 24 hours.
  • Data Interpretation: Analyze changes in PD-1 expression on CD8+ T-cells and PD-L1/PD-L2 expression on tumor cells following this compound treatment.

Signaling Pathway Visualization and Experimental Workflows

The TGF-β signaling pathway and the mechanism of action of this compound can be visualized through the following schematic representation:

G cluster_0 Tumor-Intrinsic Effects cluster_1 Immunomodulatory Effects TGFB TGF-β Ligand ReceptorComplex TGF-β Receptor Complex (ALK5/TβRII) TGFB->ReceptorComplex Binding pSMAD p-Smad2/3 ReceptorComplex->pSMAD Phosphorylation Smad4 Smad4 pSMAD->Smad4 Association Complex p-Smad2/3/Smad4 Complex Smad4->Complex Complex Formation NuclearTransloc Nuclear Translocation Complex->NuclearTransloc TargetGenes Target Gene Expression NuclearTransloc->TargetGenes EMT EMT & Metastasis TargetGenes->EMT Induces ECM ECM Production TargetGenes->ECM Induces Proliferation Cell Proliferation TargetGenes->Proliferation Promotes Myc c-Myc Signaling TargetGenes->Myc Activates Tcell T-cell Exhaustion (PD-1↑) TargetGenes->Tcell Promotes NK NK Cell Suppression TargetGenes->NK Causes Treg Treg Differentiation TargetGenes->Treg Stimulates MDSC MDSC Recruitment TargetGenes->MDSC Enhances This compound This compound (ALK5 Inhibitor) This compound->ReceptorComplex Inhibits

This compound inhibits ALK5 receptor kinase activity, blocking downstream Smad-dependent signaling and its protumorigenic effects.

The experimental workflow for evaluating this compound in preclinical models follows a systematic approach:

G InVitro In Vitro Studies Viability Cell Viability (XTT/MTT Assays) InVitro->Viability Signaling Signaling Analysis (Western Blot, RNA-seq) InVitro->Signaling Immune Immune Cell Function (Flow Cytometry, Cytotoxicity) InVitro->Immune InVivo In Vivo Models InVitro->InVivo Dosing Therapeutic Dosing (50-200 mg/kg, oral) InVivo->Dosing Assessment Tumor Assessment (Volume, Metastasis) InVivo->Assessment Analysis Tissue Analysis (IHC, RNA-seq) InVivo->Analysis Clinical Clinical Translation InVivo->Clinical TrialDesign Trial Design (Phase 1b/2 Studies) Clinical->TrialDesign Endpoints Endpoint Assessment (Safety, Efficacy, Biomarkers) Clinical->Endpoints

Comprehensive workflow for evaluating this compound from preclinical models to clinical translation.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that uniquely targets both tumor-intrinsic signaling and the immunosuppressive microenvironment through potent inhibition of the TGF-β pathway. The compelling clinical data in multiple myeloma, combined with robust preclinical evidence across diverse tumor types, underscores its potential as an effective component in combination therapy regimens.

Future research directions should focus on several key areas:

  • Biomarker Development: Identification of predictive biomarkers for patient selection, potentially including baseline TGF-β levels, SMAD signaling activity, or specific tumor microenvironment features [2].
  • Novel Combination Strategies: Exploration of this compound with emerging immunotherapies, targeted agents, and standard-of-care treatments across different cancer indications.
  • Mechanism Refinement: Further elucidation of the complex interplay between TGF-β inhibition and other immune checkpoints to optimize combination sequencing and timing.
  • Tumor-Specific Applications: Investigation of this compound in additional TGF-β-driven malignancies where the immunosuppressive microenvironment contributes significantly to disease progression.

References

Comprehensive Technical Guide: Vactosertib as a TGF-β Signaling Pathway Inhibitor in Oncology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vactosertib and TGF-β Pathway Targeting

This compound (development code TEW-7197) represents a significant advancement in targeted cancer therapy as a highly potent, selective, and orally-available small molecule inhibitor of the transforming growth factor-beta type I receptor kinase (TGF-βRI/ALK5). This inhibitor has emerged as a promising therapeutic approach for various malignancies, particularly those characterized by TGF-β pathway dysregulation, which plays a crucial role in tumor progression, metastasis, and immunosuppression. Developed by Medpacto (Seoul, South Korea), this compound has progressed through preclinical development to multiple clinical trials, demonstrating acceptable safety profiles and encouraging efficacy signals in early-phase studies across various cancer types including multiple myeloma, pancreatic cancer, and colorectal carcinoma [1] [2] [3].

The therapeutic rationale for targeting the TGF-β pathway stems from its dual role in carcinogenesis—acting as a tumor suppressor in early-stage disease while functioning as a tumor promoter in established malignancies. In advanced cancers, TGF-β signaling enhances tumor growth, promotes epithelial-to-mesenchymal transition (EMT), stimulates angiogenesis, induces drug resistance, and suppresses host immune responses against tumors [4]. The immunosuppressive functions of TGF-β within the tumor microenvironment include inhibition of cytotoxic T-cell and NK cell activity, induction of regulatory T-cells (Tregs), and impairment of antigen-presenting cell function, collectively facilitating immune evasion [4]. This compound addresses these multifaceted oncogenic functions by specifically inhibiting the TGF-β type I receptor kinase, thereby blocking downstream Smad-dependent signaling cascades and their associated protumorigenic effects [1] [2].

Drug Profile and Development Status

Table 1: Basic drug profile of this compound

Parameter Specification
Development Code TEW-7197
Generic Name This compound
Drug Class Small molecule TGF-β receptor I kinase inhibitor
Molecular Target ALK5 (TGF-βRI) with additional activity against ALK4
Administration Route Oral
Developer Medpacto, Seoul, South Korea
Clinical Stage Phase 1b/2 trials in multiple cancer types
Key Combination Partners Pomalidomide, gemcitabine, PRMT5 inhibitors, immune checkpoint inhibitors

This compound demonstrates favorable pharmacokinetic properties with a time to maximum concentration (Tmax) of approximately 1.3-1.5 hours and a half-life (t1/2) of 3.3-3.5 hours based on clinical data. The drug exhibits dose-proportional exposure with an AUCobs of 4251.8 ± 1307.6 ng/mL·h at the 200 mg twice daily dose level [2]. In comparative profiling studies, this compound has demonstrated significantly enhanced potency over earlier-generation TGF-β pathway inhibitors such as galunisertib, with a dissociation constant (Kd) of approximately 4 nM for ALK5 compared to 52 nM for galunisertib [3]. This improved target affinity, combined with an acceptable safety profile observed in clinical trials to date, positions this compound as a promising second-generation TGF-β pathway inhibitor with potential applications across multiple oncology indications.

Mechanism of Action & Signaling Pathway

TGF-β Signaling Pathway Fundamentals

The TGF-β signaling cascade represents a critical cellular pathway that regulates fundamental processes including proliferation, differentiation, apoptosis, motility, invasion, extracellular matrix production, angiogenesis, and immune responses [4]. In the canonical pathway, TGF-β ligands (TGF-β1, 2, and 3) bind to tetrameric receptor complexes composed of TGF-β receptor types I and II (TGF-βRI and TGF-βRII), which possess intrinsic serine/threonine kinase activity. Upon ligand binding, TGF-βRII phosphorylates and activates TGF-βRI, which subsequently phosphorylates Smad2/Smad3 proteins. These activated R-Smads then form complexes with Smad4 and translocate to the nucleus where they function as transcription factors regulating the expression of numerous target genes involved in both tumor-suppressing and tumor-promoting activities [1] [4].

In normal epithelial cells and early-stage tumors, TGF-β signaling exerts tumor-suppressive effects primarily through cell-cycle arrest in G1 phase via induction of cyclin-dependent kinase inhibitors p15, p21, and p57, along with pro-apoptotic factors including Bim, DAPK, and GADD45β [4]. However, in advanced cancers, the pathway undergoes a functional switch to promote tumor-enhancing activities including epithelial-mesenchymal transition (EMT) through induction of transcription factors such as SNAIL, SLUG, ZEB1, and ZEB2; stimulation of angiogenesis via vascular endothelial growth factor (VEGF) induction; enhancement of metastatic potential through matrix metalloproteinase (MMP) production; and suppression of antitumor immunity through multiple mechanisms [4].

This compound's Molecular Mechanism

This compound functions as a competitive ATP-binding site inhibitor that specifically targets the intracellular kinase domain of TGF-βRI (ALK5), thereby preventing receptor autophosphorylation and subsequent activation of downstream Smad signaling cascades [1] [3]. The drug exhibits high binding affinity for ALK5 with a Kd of approximately 4 nM, and also demonstrates activity against the related activin receptor-like kinase 4 (ALK4) with a Kd of 13 nM [3]. By blocking TGF-βRI kinase activity, this compound effectively inhibits the phosphorylation of Smad2 and Smad3, preventing the formation of transcriptionally active R-Smad/Smad4 complexes and their nuclear translocation [1] [2]. This mechanism ultimately leads to the suppression of TGF-β-responsive gene expression programs that drive cancer progression, including those involved in EMT, extracellular matrix remodeling, and creation of an immunosuppressive tumor microenvironment.

The immunomodulatory consequences of TGF-β pathway inhibition represent a particularly significant aspect of this compound's mechanism of action. Preclinical and clinical data demonstrate that this compound treatment reduces expression of immune checkpoint molecules including PD-1 on CD8+ T-cells and PD-L1/PD-L2 on tumor cells, reinvigorates cytotoxic T-lymphocyte activity, enhances NK cell function, and counteracts Treg-mediated immunosuppression [1] [2] [4]. These immunorestorative effects provide a strong rationale for combining this compound with other immunotherapeutic agents, including immune checkpoint inhibitors, to overcome resistance mechanisms in poorly immunogenic tumors.

G TGFb TGF-β Ligand ReceptorComplex TGF-β Receptor Complex (Type I & Type II) TGFb->ReceptorComplex Binding pSmad23 p-Smad2/3 ReceptorComplex->pSmad23 Phosphorylation Complex p-Smad2/3/Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex NuclearTranslocation Nuclear Translocation Complex->NuclearTranslocation TargetGenes Target Gene Expression NuclearTranslocation->TargetGenes ProTumorEffects Pro-Tumor Effects: • EMT & Invasion • Immunosuppression • Angiogenesis • Drug Resistance TargetGenes->ProTumorEffects This compound This compound (TEW-7197) This compound->ReceptorComplex Inhibits

Figure 1: this compound inhibition of TGF-β signaling pathway. This compound binds to TGF-β receptor I kinase domain, blocking Smad2/3 phosphorylation and subsequent pro-tumor gene expression.

Clinical Evidence & Efficacy Data

Phase 1b Trial in Multiple Myeloma

A significant body of clinical evidence for this compound originates from a phase 1b clinical trial (NCT03143985) investigating the combination of this compound with pomalidomide in relapsed and/or refractory multiple myeloma (RRMM) patients who had received ≥2 prior lines of chemoimmunotherapy [1] [2]. This single-center, single-arm study employed a classical 3+3 dose escalation design to evaluate safety, tolerability, and preliminary efficacy. The dosing schedule involved this compound administration for five consecutive days weekly for four weeks (days 1-5, 8-12, 15-19, 22-26) in 28-day cycles, with pomalidomide given at 4 mg daily on days 1-21 [1]. The study established 200 mg twice daily as the maximum tolerated dose without observed dose-limiting toxicities at lower dose levels (60 mg qd, 120 mg qd, and 100 mg bid) [2].

Table 2: Efficacy outcomes from phase 1b trial of this compound + pomalidomide in RRMM

Efficacy Parameter Results Historical Control (Pomalidomide Alone)
6-Month Progression-Free Survival (PFS-6) 82% ~20%
Clinical Benefit Rate 75% (15/20 patients) Not reported
Best Response (IMWG Criteria)
- Partial Response (PR) 20% (4 patients)
- Minimal Response (MR) 20% (4 patients)
- Stable Disease (SD) 35% (7 patients)
- Disease Progression (PD) 25% (5 patients)
Median Time to Response 8 weeks
Median Duration of Response ~12 weeks

The trial demonstrated remarkable efficacy signals with this compound combination therapy achieving 82% progression-free survival at 6 months (PFS-6), substantially exceeding the approximately 20% PFS-6 historically observed with pomalidomide alone in similar patient populations [2]. The clinical benefit rate (encompassing complete response, very good partial response, partial response, minimal response, and stable disease) reached 75% across all dose levels, with responses observed even in heavily pretreated patients who had received a median of 2 prior lines of therapy [1] [2]. Importantly, correlative translational studies conducted alongside the clinical trial provided mechanistic insights, demonstrating that this compound treatment reduced TGF-β levels in patient bone marrow, decreased PD-1 expression on CD8+ T-cells, and reduced PD-L1/PD-L2 expression on patient CD138+ plasma cells, consistent with its proposed mechanism of reversing tumor-mediated immunosuppression [1].

Safety and Tolerability Profile

The safety analysis from the phase 1b trial indicated that this compound combined with pomalidomide was generally well-tolerated with a manageable adverse event profile [2]. The most common hematological adverse events included grade 3 decreases in white blood cells (55% of patients), decreased neutrophils (20% grade 4), while non-hematological toxicities were generally mild to moderate in severity [2]. A single dose-limiting toxicity event (grade 4 hepatotoxicity) was reported, but there were no treatment-related deaths within 30/90 days of treatment [2]. This favorable safety profile enabled prolonged drug administration in responding patients, with some patients receiving up to 12 cycles of combination therapy [1] [2].

Preclinical Evidence & Combination Strategies

Pancreatic Cancer Models

Substantial preclinical evidence supports the therapeutic potential of this compound in combination with various targeted and cytotoxic agents across multiple cancer types, with particularly compelling data in pancreatic ductal adenocarcinoma (PDAC). In orthotopic mouse models of pancreatic cancer, the combination of this compound with T1-44 (a PRMT5 inhibitor) demonstrated profound synergistic activity, significantly reducing tumor size and surrounding tissue invasion while dramatically improving long-term survival compared to either agent alone [5]. Specifically, the combination treatment resulted in greater than 90% reduction in average tumor area compared to vehicle-treated controls, with 60% of mice surviving more than 50 days in the combination group compared to no survival benefit with single-agent treatment [5].

RNA sequencing analysis of tumor tissues from these models revealed that the combination of this compound and T1-44 significantly altered the expression of genes involved in critical cancer progression pathways including cell migration, extracellular matrix organization, angiogenesis, and apoptotic processes [5]. The combination treatment markedly downregulated pro-tumorigenic genes including Mmp9, Cxcl12, Cdh1, Fap, Itga6, Mdk, Aif1, and Mif, while upregulating the perforin gene Prf1, potentially enhancing natural killer cell activity [5]. Additionally, the study identified Btg2, a known tumor suppressor factor, as being markedly induced by the combination treatment, with subsequent functional validation demonstrating that Btg2 overexpression inhibited epithelial-mesenchymal transition (EMT), blocked cell migration, and promoted cancer cell death [5].

Gemcitabine Combination in Pancreatic Cancer

Further supporting its application in pancreatic cancer, this compound has demonstrated synergistic activity with gemcitabine, a standard chemotherapeutic agent for PDAC [6]. Research has shown that TGF-β signaling contributes to the rapidly acquired resistance and incomplete response to gemcitabine in pancreatic cancer, while this compound co-treatment significantly sensitized pancreatic cancer cells to gemcitabine by synergistically inhibiting viability [6]. The combination significantly attenuated the expression of major extracellular matrix components including collagens, fibronectin, and α-SMA, resulting in potent induction of mitochondrial-mediated apoptosis, enhanced gemcitabine-mediated cytotoxicity, and inhibition of tumor ECM accumulation [6]. Additionally, the combination decreased metastatic potential through inhibition of migration and invasion in vitro, and significantly suppressed tumor growth in orthotopic pancreatic cancer models in vivo [6].

Technical Protocols & Experimental Methodology

In Vitro Assessment of this compound Activity

Cell viability assays to evaluate this compound effects typically employ the XTT colorimetric method, which measures metabolic activity as a surrogate for cell viability [1]. The standard protocol involves seeding approximately 5,000 cells per well in 96-well plates containing complete RPMI media without phenol red, followed by treatment with this compound at specified concentrations for 72 hours under standard cell culture conditions. After the incubation period, activated XTT reagent (50 μL) is added to each well, followed by additional incubation for 3 hours at 37°C. Absorbance is then measured at 475nm, with results normalized to untreated control cells to determine percentage viability [1]. For combination studies with other agents (e.g., chemotherapeutics, targeted therapies), standard synergy analysis methods such as the Chou-Talalay method are recommended to calculate combination indices and determine whether drug interactions are additive, synergistic, or antagonistic.

Flow cytometry protocols for immunophenotyping of patient-derived cells involve collecting bone marrow samples and isolating mononuclear cells (BMMCs) through density gradient centrifugation followed by RBC lysis [1]. Specific cell populations (e.g., CD138+ plasma cells, CD8+ T-cells) can be isolated using immunomagnetic selection kits such as the EasySep human CD138 positive selection kit II or EasySep direct human CD8+ T-cell isolation kit [1]. For surface marker analysis, approximately 10^6 cells per assay are washed and resuspended in 100 μL FACS staining buffer containing fluorochrome-conjugated antibodies and respective isotype controls, followed by incubation at room temperature for 15 minutes and three washes before acquisition on a flow cytometer [1]. Key immunomodulatory markers to assess include PD-1, PD-L1, PD-L2, and activation markers on T-cell subsets.

In Vivo Dosing Regimens

Table 3: Preclinical dosing regimens of this compound in animal models

Cancer Model Combination Agent This compound Dose Administration Schedule Key Findings
Orthotopic Pancreatic (Panc02) T1-44 (PRMT5 inhibitor) Not specified Oral administration Significant survival benefit, reduced tumor invasion
Orthotopic Pancreatic Gemcitabine Not specified Oral administration Suppressed tumor growth, reduced metastasis
Colorectal Cancer Liver Metastasis Anti-PD1 immunotherapy 50 mg/kg (estimated) Twice daily Eradicated liver metastases
Syngeneic Breast Cancer Not reported 2.5 mg/kg Daily Suppressed progression, enhanced CTL responses

The clinical dosing schedule established in the phase 1b trial for multiple myeloma involves this compound administration for five consecutive days weekly for four weeks (days 1-5, 8-12, 15-19, 22-26) in 28-day cycles, with a two-day rest period included each week [1] [2]. This intermittent scheduling strategy may help manage potential long-term toxicities while maintaining therapeutic efficacy. For preclinical studies, daily oral administration has been commonly employed, with doses typically ranging from 2.5-50 mg/kg depending on the specific cancer model and combination partners [5] [4].

G Patient RRMM Patient ≥2 Prior Therapies Screening Screening & Enrollment Patient->Screening Treatment Combination Treatment Screening->Treatment Response Response Assessment Treatment->Response Dosing 28-Day Cycle: • this compound: Days 1-5, 8-12,  15-19, 22-26 • Pomalidomide: Days 1-21 Treatment->Dosing Analysis Correlative Analysis Response->Analysis Assessments Assessments: • IMWG Response Criteria • Adverse Events (CTCAE) • Pharmacokinetics • Immune Phenotyping Response->Assessments Endpoints Endpoints: • Primary: Safety & MTD • Secondary: PFS-6, ORR • Exploratory: Immune Correlates Analysis->Endpoints

Figure 2: Clinical trial workflow for this compound phase 1b study in relapsed/refractory multiple myeloma (RRMM)

Clinical Trial Landscape & Future Directions

The clinical development program for this compound encompasses multiple cancer types, with ongoing trials investigating its potential in combination with standard therapies and novel agents. Current clinical trials registered on ClinicalTrials.gov include investigations in multiple myeloma (NCT03143985), pancreatic cancer, non-small cell lung cancer, advanced colorectal cancer, and other solid tumors [5] [4]. The promising early-phase clinical data, particularly the significant improvement in PFS-6 observed in RRMM patients receiving this compound plus pomalidomide compared to historical controls, provides strong rationale for continued development in larger randomized trials [1] [2].

Future research directions should focus on several key areas. First, biomarker development is crucial to identify patient populations most likely to benefit from this compound therapy, potentially including measures of TGF-β pathway activation, tumor microenvironment characteristics, or specific genetic alterations [4]. Second, rational combination strategies with immunotherapeutic agents, particularly immune checkpoint inhibitors, warrant expanded investigation based on strong preclinical evidence supporting synergistic activity [4] [3]. Third, optimization of dosing schedules to maximize antitumor efficacy while minimizing potential long-term toxicities requires further exploration, including intermittent versus continuous dosing regimens [1] [2]. Finally, expanded evaluation in fibrosis-associated malignancies and other TGF-β-driven pathologies may uncover additional therapeutic applications for this promising targeted agent.

Conclusion

References

Comprehensive Technical Review: Vactosertib Preclinical Profile and Therapeutic Potential in Oncology

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Development Status

Vactosertib (TEW-7197) is a highly potent, selective, and orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase (also known as activin receptor-like kinase 5 or ALK5). As an investigational therapeutic agent, it represents a promising approach to targeting the TGF-β signaling pathway, which plays a critical role in cancer progression, metastasis, and immunosuppression. This compound has demonstrated favorable pharmacokinetic properties in preclinical and clinical studies, with rapid absorption (median Tmax of 1.2-1.5 hours) and a relatively short half-life (median t1/2 of 3.0-3.5 hours), supporting twice-daily dosing regimens to maintain therapeutic concentrations [1] [2].

The current development status of this compound encompasses both preclinical investigations and early-phase clinical trials across multiple oncology indications. According to the most recent data, there have been 20 clinical trials registered for this compound, with the most recent being a Phase 1 trial initiated in June 2021. The drug is being evaluated across various cancer types, with colorectal neoplasms, adenocarcinoma, and general neoplasms representing the most common disease conditions in clinical investigations [3]. The intellectual property portfolio for this compound is substantial, with 43 United States patents and 80 international patents protecting this investigational compound, reflecting significant commercial and therapeutic interest [3].

Table 1: this compound Development Status Overview

Development Aspect Current Status
Primary Mechanism TGF-β Type I Receptor Kinase Inhibitor
Route of Administration Oral
Clinical Trial Phase Phase 1/2 (Most Recent: June 2021)
Total Clinical Trials 20
Patent Protection 43 US Patents, 80 International Patents
Leading Development Sponsors MedPacto, Inc., Yonsei University, Samsung Medical Center

Molecular Mechanism of Action and TGF-β Signaling Pathway

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including growth, differentiation, apoptosis, motility, invasion, extracellular matrix production, angiogenesis, and immune responses. In normal physiological conditions, TGF-β acts as a tumor suppressor by halting the cell cycle at G1 to reduce proliferation, inducing differentiation, and promoting apoptosis in healthy cells. However, in oncogenically activated cells, this homeostatic action is diverted along alternate pathways, and TGF-β signaling becomes deregulated, resulting in its function as a tumor promoter in advanced cancers [4].

This compound exerts its pharmacological activity through highly selective inhibition of the TGF-β type I receptor kinase (ALK5), thereby suppressing the downstream Smad-dependent signaling cascade. The molecular sequence of events in TGF-β signaling and this compound's intervention point can be visualized as follows:

G TGFb TGF-β Ligand (TGF-β1, TGF-β2, TGF-β3) ReceptorComplex TGF-β Receptor Complex (Type I & Type II) TGFb->ReceptorComplex RSMAD R-Smad Phosphorylation (Smad2/Smad3) ReceptorComplex->RSMAD CoSMAD Complex Formation with Smad4 RSMAD->CoSMAD NuclearTransloc Nuclear Translocation CoSMAD->NuclearTransloc TargetGenes Target Gene Expression NuclearTransloc->TargetGenes ProTumor Tumor-Promoting Effects: • EMT Activation (SNAIL/SLUG) • Immune Suppression (Foxp3) • Metastasis (MMP-9) • Angiogenesis TargetGenes->ProTumor AntiTumor Tumor-Suppressing Effects: • Cell Cycle Arrest (p15, p21) • Apoptosis (Bim, GADD45β) • Growth Inhibition TargetGenes->AntiTumor This compound This compound (TEW-7197) This compound->ReceptorComplex inhibits

Figure 1: TGF-β Signaling Pathway and this compound Mechanism of Action

The context-dependent nature of TGF-β signaling presents both a challenge and opportunity for therapeutic intervention. In the tumor microenvironment, TGF-β overload drives several pro-tumorigenic processes, including:

  • Epithelial-to-Mesenchymal Transition (EMT): A reversible process where cells lose epithelial characteristics and gain mesenchymal properties, enhancing invasiveness and metastatic potential [4].
  • Immune Suppression: TGF-β modulates the activity of numerous immune cells, including CD8+ T-cells, natural killer (NK) cells, dendritic cells, and regulatory T-cells (Tregs), to inhibit antitumor immunity [4] [1].
  • Metastatic Spread: TGF-β enhances cell proliferation, migratory invasion, and metastatic dissemination within the tumor microenvironment [4].

This compound effectively counteracts these processes by blocking the upstream activator of this signaling cascade, making it a promising therapeutic candidate for aggressive and metastatic cancers.

In Vitro Antitumor Efficacy

Preclinical studies have demonstrated consistent antiproliferative activity of this compound across multiple cancer cell lines. The compound exhibits direct tumor-intrinsic effects by inducing apoptosis and inhibiting TGF-β-mediated cellular processes that drive malignancy.

Hematologic Malignancies

In multiple myeloma models, this compound monotherapy significantly reduced tumor cell viability through induction of apoptosis. Treatment with this compound at concentrations of approximately 700-750 nM demonstrated anti-myeloma activity in primary patient-derived multiple myeloma cells, confirming its potential clinical utility in hematologic malignancies [5]. The drug effectively inhibited TGF-β-induced activation of Smad2/3 in both human RPMI8226 and U266 multiple myeloma cell lines, disrupting the key signaling pathway that promotes disease progression [5].

Solid Tumors

In breast cancer models, TGF-β1 signaling is hyperactivated, driving cancer progression and metastasis. This compound has been shown to inhibit cell migration and invasion in preclinical studies, potentially through interference with SMAD7 regulation. Novel regulators of SMAD7, including OTU domain-containing protein 1 (OTUD1) and ubiquitin-specific protease 26 (USP26), attenuate TGF-β1-mediated aggressive phenotypes in breast cancer, suggesting complementary mechanisms through which this compound may exert its effects [4].

In pancreatic cancer models, this compound demonstrated synergistic effects when combined with other targeted agents. While detailed IC50 values for this compound monotherapy in pancreatic cell lines were not explicitly provided in the search results, combination approaches showed significant enhancement of anticancer efficacy [6].

Table 2: In Vitro Efficacy of this compound Across Cancer Models

Cancer Type Cell Lines/Models Tested Key Findings Effective Concentration
Multiple Myeloma RPMI8226, U266, 5T33MM, primary patient cells Induced apoptosis, inhibited Smad2/3 phosphorylation ~700-750 nM (primary cells)
Breast Cancer Not specified (literature review) Inhibited migration and invasion, attenuated aggressive phenotypes Not specified
Pancreatic Cancer Panc02 (murine), SNU2491 (human) Synergistic reduction in viability in combination with PRMT5 inhibitor Not specified

In Vivo Efficacy in Animal Models

This compound has demonstrated compelling in vivo antitumor activity across multiple animal models, supporting its translational potential for cancer therapy.

Multiple Myeloma Models

In the immunocompetent syngeneic 5T33MM mouse model of multiple myeloma, this compound monotherapy significantly inhibited tumor progression as measured by both peripheral blood monoclonal protein concentration and bioluminescence imaging [5]. Treatment resulted in prolonged survival, prevention of weight loss, and improved bone health as evidenced by increased trabecular bone thickness in myeloma-bearing mice [5]. These findings are particularly relevant given the prevalence of osteolytic bone disease in multiple myeloma patients.

Solid Tumor Models

In breast cancer metastasis models, this compound effectively inhibited breast-to-lung metastasis, demonstrating its potential to control metastatic spread [2]. Similarly, in pancreatic cancer models, this compound combination therapy showed remarkable efficacy. When combined with T1-44 (a PRMT5 inhibitor), this compound significantly reduced tumor size and surrounding tissue invasion in a syngeneic orthotopic pancreas tumor model [6]. This combination therapy resulted in dramatically improved long-term survival, with 60% of mice surviving more than 50 days compared to no survival benefit in single-agent treatment groups [6].

Impact on Tumor Microenvironment

This compound monotherapy and in combination demonstrated significant effects on the tumor microenvironment and immune cell populations:

  • Reduced expansion of CD11b+Gr-1+ myeloid-derived suppressor cells (MDSCs) in the bone marrow [5]
  • Diminished the population of Foxp3+ regulatory T cells (Tregs) in the spleen [5]
  • Enhanced CD8+ T-cell cytotoxic activity and reduced expression of the immunoinhibitory marker PD-1 [1]

Table 3: In Vivo Efficacy of this compound in Preclinical Models

Cancer Model Dosing Regimen Key Efficacy Findings Impact on Tumor Microenvironment
Multiple Myeloma (5T33MM) Not specified Inhibited tumor progression, prolonged survival, increased trabecular bone thickness Reduced MDSCs in bone marrow, decreased Tregs in spleen
Pancreatic Cancer (Orthotopic) Combination with T1-44 PRMT5 inhibitor 90% reduction in tumor area, 60% long-term survival at 50 days Altered expression of migration and apoptosis genes
Breast Cancer Metastasis Not specified Inhibited breast-to-lung metastasis Not specified

Combination Therapy Strategies

The synergistic potential of this compound with other therapeutic agents has been extensively evaluated in preclinical models, revealing enhanced antitumor efficacy through complementary mechanisms of action.

This compound with Immunomodulatory Drugs

In multiple myeloma models, the combination of this compound with pomalidomide (an immunomodulatory drug) demonstrated enhanced antitumor activity compared to either agent alone [5]. This combination was particularly effective in the Cereblon-negative immunocompetent 5T33MM model, suggesting that the synergistic effect operates through Cereblon-independent mechanisms [5]. The combination therapy attenuated TGF-β activation of Smad2/3 while leveraging the immunomodulatory effects of pomalidomide, resulting in comprehensive suppression of tumor-promoting pathways.

This compound with Epigenetic-Targeted Agents

In pancreatic cancer models, the combination of this compound with T1-44 (a PRMT5 inhibitor) demonstrated remarkable synergy. RNA sequencing analysis of tumors from the combination treatment group revealed significant alterations in the expression of genes involved in cancer progression pathways, including cell migration, extracellular matrix organization, and apoptotic processes [6]. Specifically, the combination therapy:

  • Markedly induced the expression of Btg2, a known tumor suppressor factor in various cancers
  • Downregulated genes associated with cell migration and invasion (Mmp9, Cxcl12, Cdh1, Fap, Itga6, Mdk, Aif1, and Mif)
  • Upregulated Prf1 (perforin), suggesting enhanced natural killer cell activity [6]
Mechanism of Synergy in Combination Therapies

The synergistic effects observed with this compound combinations can be attributed to simultaneous targeting of complementary pathways:

  • Immunosuppression Reversal: this compound counteracts TGF-β-mediated immunosuppression while combination partners enhance immune activation
  • Metastasis Inhibition: this compound blocks TGF-β-driven EMT while combination agents target complementary invasion pathways
  • Apoptosis Induction: Co-treatment enhances pro-apoptotic signaling through multiple converging pathways

Detailed Experimental Protocols

To facilitate replication and further investigation of this compound's preclinical efficacy, this section provides detailed methodologies for key experiments cited in the search results.

In Vitro Cell Viability and Proliferation Assays

Objective: To evaluate the direct antiproliferative effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate 5,000 cells per well in 96-well plates using complete RPMI media without phenol red in a final volume of 250 μL [7].
  • Drug Treatment: Add this compound at indicated concentrations (typically ranging from nanomolar to micromolar concentrations).
  • Incubation: Maintain plates under standard cell culture conditions (37°C, 5% CO2) for 72 hours.
  • Viability Measurement: Add 50 μL of activated-XTT reagent to each well, incubate for 3 hours at 37°C, and measure absorbance at 475 nm [7].
  • Data Analysis: Calculate percentage viability relative to untreated controls and determine IC50 values using appropriate statistical software.

Additional Notes: For apoptosis detection, annexin V/propidium iodide staining followed by flow cytometry analysis is recommended as a complementary assay.

In Vivo Orthotopic Pancreatic Cancer Model

Objective: To evaluate the efficacy of this compound alone and in combination with PRMT5 inhibitor in a physiologically relevant pancreatic cancer model.

Methodology:

  • Cell Preparation: Culture murine pancreatic ductal adenocarcinoma Panc02 cells under standard conditions.
  • Orthotopic Implantation: Surgically implant Panc02 cells into the pancreas of C57BL/6 mice [6].
  • Treatment Groups: Randomize mice into the following groups:
    • Vehicle control
    • This compound alone (50 mg/kg, oral gavage, twice daily)
    • T1-44 alone (50 mg/kg, oral gavage, twice daily)
    • This compound + T1-44 combination (same doses as monotherapy groups)
  • Treatment Duration: Administer treatments for 4 weeks or as predetermined by experimental endpoints.
  • Endpoint Analysis:
    • Monitor survival daily
    • Measure tumor size using caliper measurements or imaging
    • Harvest tumor tissue for RNA sequencing and histopathological analysis [6]
  • RNA Sequencing: Perform transcriptomic analysis on tumor tissues to identify differentially expressed genes and pathway alterations.
Immune Cell Profiling in Tumor Microenvironment

Objective: To evaluate the effect of this compound on immune cell populations in the tumor microenvironment.

Methodology:

  • Sample Collection: Harvest bone marrow and spleen tissues from treated mice.
  • Single-Cell Suspension: Prepare single-cell suspensions using mechanical dissociation and appropriate filtration.
  • Cell Staining: Incubate cells with fluorescently conjugated antibodies against:
    • CD11b and Gr-1 for MDSC identification [5]
    • CD4, CD25, and Foxp3 for Treg characterization [5]
    • CD8 and PD-1 for exhausted T-cell assessment [1]
  • Flow Cytometry Analysis: Analyze stained cells using flow cytometry and process data with appropriate software (e.g., FlowJo).
  • Statistical Analysis: Compare immune cell frequencies between treatment groups using appropriate statistical tests.

Discussion and Translational Perspectives

The comprehensive preclinical data on this compound support its continued development as a promising therapeutic agent for multiple cancer types. The dual mechanism of action—direct antitumor effects and modulation of the immunosuppressive tumor microenvironment—positions this compound as a versatile candidate for both monotherapy and combination regimens.

Clinical Translation and Ongoing Studies

Early-phase clinical trials have begun to validate the preclinical findings for this compound. A phase 1b trial in relapsed/refractory multiple myeloma patients demonstrated that this compound combined with pomalidomide was well-tolerated and showed promising efficacy, with an 82% progression-free survival rate at 6 months compared to historical controls of 20% with pomalidomide alone [1]. The maximum tolerated dose was established at 200 mg twice daily, with manageable adverse events primarily consisting of hematological toxicities [1].

The translational relevance of this compound is further supported by its observed effects on the human immune system. In clinical samples, this compound treatment reduced PD-1 expression on CD8+ T-cells and decreased PD-L1/PD-L2 on patient CD138+ cells, indicating its ability to reverse critical mechanisms of immune exhaustion in cancer patients [7].

Challenges and Future Directions

Despite the promising preclinical and early clinical data, several challenges remain in the development of this compound and other TGF-β pathway inhibitors:

  • Context-Dependent Effects: The dual role of TGF-β as both tumor suppressor and promoter requires careful patient selection and monitoring to maximize therapeutic benefit while minimizing potential adverse effects [4].
  • Biomarker Development: Identification of predictive biomarkers for response to this compound is crucial for patient stratification. Potential biomarkers include TGF-β pathway component expression levels, SMAD phosphorylation status, and immune cell profiles in the tumor microenvironment.
  • Combination Strategy Optimization: Further research is needed to identify the most effective combination partners for specific cancer types and to sequence treatments appropriately.

Future research directions should focus on expanding the evaluation of this compound to additional cancer types, optimizing combination regimens with emerging immunotherapies and targeted agents, and developing robust biomarkers to guide clinical application.

Conclusion

References

LC-MS/MS quantification method for Vactosertib in plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vactosertib and its Quantification

This compound is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-Beta Receptor Type I (TGFBR1, also known as ALK5) [1] [2]. It has shown promise in clinical trials for various solid tumors and hematologic malignancies, often in combination with other therapies [2] [3] [4]. The reliable quantification of a drug in biological matrices is a cornerstone of pharmaceutical development.

A specific, sensitive, and fully validated bioanalytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been developed for this purpose. This method is crucial for determining pharmacokinetic (PK) parameters, which describe how the body absorbs, distributes, metabolizes, and excretes a drug [5].


LC-MS/MS Method & Validation Summary

The following section summarizes the core experimental parameters and the validation results for the LC-MS/MS quantification of this compound, as established in the search results.

Table 1: Instrumental Parameters for LC-MS/MS Analysis

Parameter Specification
LC-MS/MS System Waters LC-MS/MS System [5]
Ionization Mode Positive Electrospray Ionization (ESI+) [5]
Detection Mode Multiple Reaction Monitoring (MRM) [5]
Analytical Column Agilent XDB C18 (50 × 2.1 mm, 5 µm) [5]
Mobile Phase 0.2% Formic Acid : Acetonitrile (70:30, v/v) [5]
Flow Rate 0.8 mL/min [5]

| MRM Transitions | this compound: m/z 400.23 → 289.19 [5] Cabozantinib (IS): m/z 502.13 → 323.07 [5] |

Table 2: Bioanalytical Method Validation Data

Validation Parameter Result
Guideline Compliance M10 Bioanalytical Method Validation, USFDA [5]
Linear Range 1.0 - 1000.0 ng/mL [5]
Sensitivity (LLOQ) 1.0 ng/mL [5]
Linearity (r²) 0.999 [5]
Accuracy 91.60% - 100.70% [5]
Stability Stable across all freeze-thaw cycles tested [5]

Detailed Experimental Protocols

Sample Preparation Protocol

While the search results do not detail the exact sample preparation procedure, a typical protein precipitation protocol for plasma samples in such assays can be outlined as follows:

  • Aliquot 50-100 µL of rat plasma sample into a microcentrifuge tube.
  • Spike with an appropriate volume of the Internal Standard (IS), Cabozantinib, working solution.
  • Precipitate Proteins by adding a volume of organic solvent (e.g., 200-300 µL of acetonitrile or methanol).
  • Vortex vigorously for 1-2 minutes and then centrifuge at high speed (e.g., 13,000 × g for 10 minutes) to pellet the proteins.
  • Transfer the clean supernatant to a fresh vial or an autosampler insert.
  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system for analysis.
LC-MS/MS Operational Protocol
  • System Setup: Configure the LC-MS/MS system according to the parameters listed in Table 1.
  • Chromatography: Maintain the mobile phase composition (isocratic elution of 0.2% formic acid and acetonitrile at 70:30) at a flow rate of 0.8 mL/min on the specified C18 column [5].
  • Mass Spectrometry: Operate the mass spectrometer in MRM mode with the specified transitions for this compound and the IS to ensure selective detection [5].
  • Data Acquisition & Analysis: Use the peak areas of this compound and the IS to generate a calibration curve and calculate the concentration of this compound in unknown samples.

Application in Pharmacokinetic Profiling

This validated method has been successfully applied to determine the pharmacokinetic profile of this compound in rat plasma [5]. The parameters listed in the search results, while from a clinical study in humans, illustrate the type of PK data this method can generate [2].

Table 3: Representative Pharmacokinetic Parameters of this compound*

Parameter Value (100 mg) Value (200 mg)
T~max~ (Time to C~max~) 1.3 ± 0.5 h 1.5 ± 1.0 h
t~1/2~ (Half-life) 3.5 ± 0.4 h 3.3 ± 1.3 h
AUC~obs~ (Area Under Curve) 6175.5 ± 1349.7 ng/mL·h 4251.8 ± 1307.6 ng/mL·h

Data adapted from a human clinical study for illustrative purposes [2].

Pathway & Workflow Diagrams

The following diagram illustrates the TGF-β signaling pathway that this compound targets, providing context for its mechanism of action.

G TGFb TGF-β Ligand TbRII TβRII (Type II Receptor) TGFb->TbRII Binding TbRI TβRI/ALK5 (Type I Receptor) TbRII->TbRI Phosphorylation Smad2 Smad2 TbRI->Smad2 Phosphorylates Smad3 Smad3 TbRI->Smad3 Phosphorylates pSmad23 p-Smad2/3 Smad2->pSmad23 Smad3->pSmad23 Smad4 Smad4 pSmad23->Smad4 Binds Complex Smad Complex Smad4->Complex Nucleus Nucleus Gene Transcription Complex->Nucleus Translocation This compound This compound (TEW-7197) This compound->TbRI Inhibits

Diagram Title: this compound Inhibition of TGF-β Signaling Pathway

The experimental workflow for the bioanalysis of this compound, from sample collection to data reporting, is summarized below.

G Sample Plasma Sample Collection Prep Sample Preparation (Protein Precipitation) Sample->Prep LC LC Separation (C18 Column) Prep->LC MS MS Detection (MRM Mode) LC->MS Data Data Analysis (Calibration Curve) MS->Data Report PK Profiling Report Data->Report

Diagram Title: LC-MS/MS Workflow for this compound Bioanalysis


Conclusion

The LC-MS/MS method detailed here provides a robust, sensitive, and fully validated framework for the quantitative analysis of this compound in rat plasma. Its successful application in pharmacokinetic studies makes it an essential tool for researchers and drug development professionals working on the preclinical and clinical development of this compound and related compounds.

References

Comprehensive Application Notes: Vactosertib Pharmacokinetic Profiling Protocols in Rodent Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vactosertib and Its Pharmacokinetic Challenges

This compound (TEW-7197) represents a novel class of orally bioavailable inhibitors targeting the transforming growth factor-beta (TGF-β) type I receptor, specifically activin receptor-like kinase 5 (ALK5). This small molecule therapeutic has demonstrated significant promise in preclinical models for various conditions including cancer, fibrotic diseases, and inflammatory conditions such as ulcerative colitis. The mechanism of action involves specific blockade of TGF-β-mediated Smad2/3 phosphorylation, thereby interrupting the downstream signaling cascade that promotes disease progression.

Conventional immediate-release formulations of this compound face significant pharmacokinetic limitations that impact therapeutic efficacy. Clinical data from phase I trials in patients with advanced solid tumors revealed that this compound administered as immediate-release tablets exhibits unfavorable pharmacokinetics, characterized by rapid absorption (median Tmax = 1.2 hours) and quick elimination (median t½ = 3.2 hours). This profile results in a short duration above therapeutically effective concentrations and potentially toxic peak concentrations, necessitating frequent dosing to maintain target coverage [1] [2]. These challenges are further compounded by the physicochemical properties of this compound, which is a weakly basic, highly lipophilic compound with pH-dependent solubility—soluble in acidic gastric environments but insoluble at neutral-to-basic intestinal pH [3].

To address these limitations, researchers have developed specialized modified-release formulations that optimize this compound's pharmacokinetic profile. The most promising approach utilizes a bentonite-based delivery system that enables sustained drug release and targeted delivery to the lower gastrointestinal tract, particularly beneficial for treating ulcerative colitis where the pathological lesions are primarily colonic [4] [3]. This application note provides detailed methodologies for formulating bentonite-based this compound and comprehensive protocols for pharmacokinetic profiling in rodent models.

Formulation Protocol: Bentonite-Based Modified-Release Freeze-Dried Powder

Materials and Equipment
  • Active Pharmaceutical Ingredient: this compound pure powder (MedPacto, Inc., Seoul, Korea)
  • Carrier Material: Calcium-saturated bentonite (Korea Institute of Geoscience and Mineral Resources) composed primarily of silicon dioxide (59.92%), aluminum oxide (19.78%), magnesium oxide (1.53%), ferric oxide (2.96%), and calcium oxide (0.64%)
  • Solvents: Deionized water, ethanol (analytical grade)
  • Equipment: Freeze-dryer, vacuum mixer, analytical balance, pH meter, drying oven
Formulation Optimization Procedure

The optimal drug-carrier ratio must be determined empirically to maximize both adsorption efficiency and total drug loading capacity:

  • Prepare drug-bentonite mixtures at varying weight ratios (1:50, 1:20, 1:10, 1:5, 1:3.33, and 1:1) by adding this compound to bentonite suspensions in deionized water
  • Mix continuously using a vacuum mixer at 300 rpm for 24 hours at room temperature to ensure equilibrium adsorption
  • Separate the solid phase by centrifugation at 10,000 × g for 15 minutes
  • Quantify non-adsorbed this compound in the supernatant using validated HPLC-UV methods at 320 nm wavelength
  • Calculate adsorption parameters:
    • Adsorption efficiency = [(Initial drug amount - Non-adsorbed drug amount) / Initial drug amount] × 100
    • Adsorption capacity = (Amount of adsorbed drug) / (Amount of bentonite)

Experimental optimization demonstrated that ratios between 1:10 and 1:5 provide the optimal balance, with adsorption efficiency >80% and substantial drug loading capacity [3]. The adsorption mechanism involves cationic this compound incorporation into the negatively-charged interlayer space of montmorillonite (the primary component of bentonite) through cationic exchange and electrostatic interactions [3].

Freeze-Drying Process
  • Prepare the this compound-bentonite complex at the optimal 1:5 ratio in deionized water
  • Freeze the suspension at -80°C for 4 hours until completely solid
  • Transfer to freeze-dryer and maintain at 0.045 mBar and -50°C for 24 hours
  • Collect the freeze-dried powder and store in desiccated conditions at room temperature until use

Table 1: Quality Control Specifications for Bentonite-Based this compound Formulation

Parameter Specification Analytical Method
Drug Content 95-105% of labeled claim HPLC-UV at 320 nm
Adsorption Efficiency >80% Calculation from supernatant analysis
Moisture Content <2% Karl Fischer titration
pH-dependent Release <20% at pH 1.2; >95% at pH 7.4 USP dissolution apparatus

Comprehensive Pharmacokinetic Study Design in Rodent Models

Rodent Model Selection and Ethics

Animal models should be selected based on the targeted disease indication. For ulcerative colitis studies, the dextran sulfate sodium (DSS)-induced colitis model in Balb/c or C57BL/6 mice is most appropriate, while for fibrosis studies, rat models of Peyronie's disease have been successfully utilized [3] [5].

Ethical considerations and institutional animal care and use committee (IACUC) approval must be obtained prior to study initiation. Animals should be housed under controlled conditions (temperature: 22±2°C, humidity: 50±10%, 12-hour light/dark cycle) with free access to standard laboratory diet and water, except for specified fasting periods before dosing.

Dosing Protocol and Sample Collection
  • Administration approach: Oral gavage using appropriate dosing vehicles

    • Bentonite-based formulation: Suspend in 0.5% carboxymethyl cellulose (CMC) solution
    • Control formulation: this compound oral solution in appropriate vehicle for comparative pharmacokinetics
  • Dosing regimens:

    • For DSS-induced colitis models: 5 mg/kg/day for 8 consecutive days [3]
    • For fibrosis models: 10 mg/kg administered five times per week for 2 weeks [5]
  • Blood sampling schedule: Collect approximately 100-150 μL blood samples at predetermined time points:

    • Pre-dose (0 hour)
    • Post-dose: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours
    • Additional points at 36 and 48 hours for extended characterization
  • Sample processing: Immediately centrifuge blood samples at 8,000 × g for 10 minutes at 4°C, transfer plasma to clean tubes, and store at -80°C until analysis

Tissue Distribution Assessment

For comprehensive tissue distribution analysis:

  • Euthanize animals at strategic time points (e.g., 2, 8, and 24 hours post-dose) representing peak concentration, distribution phase, and elimination phase
  • Collect target tissues including liver, kidney, spleen, lung, heart, brain, and gastrointestinal segments (stomach, small intestine, colon)
  • Homogenize tissues in ice-cold phosphate-buffered saline (1:3 w/v ratio) using a tissue homogenizer
  • Process and store homogenates at -80°C until bioanalysis

The following workflow diagram illustrates the complete experimental design for assessing the pharmacokinetics and efficacy of the bentonite-based this compound formulation in rodent models:

G cluster_formulation Formulation Preparation cluster_animal Animal Model Preparation cluster_dosing Dosing & Sampling cluster_analysis Sample Analysis cluster_pk Data Analysis Start Study Initiation F1 Optimize Drug-Bentonite Ratio Start->F1 A1 DSS-Induced Colitis or Healthy Rodents Start->A1 F2 Prepare Complex (1:5 ratio) F1->F2 F3 Freeze-Dry Process F2->F3 D1 Oral Administration (5 mg/kg this compound) F3->D1 A2 Randomization & Group Assignment A1->A2 A2->D1 D2 Serial Blood Collection (0-48 hours) D1->D2 D3 Tissue Collection (GI segments, organs) D2->D3 AN1 Plasma Processing & Sample Extraction D2->AN1 D3->AN1 AN2 LC-MS/MS Analysis of this compound AN1->AN2 P1 Non-compartmental Analysis (NCA) AN2->P1 P2 Population PK Modeling if applicable P1->P2 P3 Statistical Comparison P2->P3

Analytical Methods and Bioanalysis

Bioanalytical Method for this compound Quantification

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides the required sensitivity and specificity for this compound quantification in biological matrices:

  • Chromatographic conditions:

    • Column: C18 reversed-phase (100 × 2.1 mm, 2.6 μm)
    • Mobile phase A: 0.1% formic acid in water
    • Mobile phase B: 0.1% formic acid in acetonitrile
    • Gradient program: Linear gradient from 10% B to 90% B over 5 minutes
    • Flow rate: 0.3 mL/min, column temperature: 40°C
  • Mass spectrometric detection:

    • Ionization: Electrospray ionization (ESI) positive mode
    • Multiple reaction monitoring (MRM) transition: m/z 483.2 → 192.1
    • Source parameters: Gas temperature 300°C, gas flow 10 L/min, nebulizer 40 psi
  • Sample preparation:

    • Protein precipitation with acetonitrile (1:3 plasma:acetonitrile ratio)
    • Vortex mix for 2 minutes, centrifuge at 15,000 × g for 10 minutes
    • Transfer supernatant for analysis

The method should be fully validated according to regulatory guidelines for selectivity, sensitivity, linearity, accuracy, precision, matrix effects, and stability. The calibration range typically spans from 1-2000 ng/mL, covering expected plasma concentrations in rodent studies [3].

Pharmacokinetic and Statistical Analysis

Non-compartmental analysis (NCA) using validated software (e.g., Phoenix WinNonlin) should be performed to derive standard pharmacokinetic parameters:

Table 2: Key Pharmacokinetic Parameters for Comparison Between Formulations

Parameter Definition Comparison Method
C~max~ Maximum plasma concentration Student's t-test or Mann-Whitney U test
T~max~ Time to reach C~max~ Non-parametric statistical tests
AUC~0-t~ Area under the curve from zero to last measurable time point Analysis of variance (ANOVA)
AUC~0-∞~ Area under the curve from zero to infinity Analysis of variance (ANOVA)
t~½~ Terminal elimination half-life Student's t-test
MRT Mean residence time Student's t-test

For advanced analysis, population pharmacokinetic modeling using nonlinear mixed-effects modeling (NONMEM) can be employed to characterize variability and identify covariates influencing this compound pharmacokinetics. A previously published population model identified a two-compartment structure with first-order absorption and absorption lag time as appropriate for this compound [6].

Key Findings and Expected Results

In Vitro Release Profile

The bentonite-based formulation demonstrates pH-dependent release characteristics that are crucial for targeted colonic delivery:

  • Gastric pH simulation (pH 1.2): Limited release (<20% over 2 hours) minimizes drug loss in the stomach
  • Intestinal pH simulation (pH 7.4): Substantial release (>95% over 24 hours) ensures availability in the lower GI tract

This differential release profile enables targeted delivery to colitis lesions predominantly located in the colon while reducing systemic exposure and potential peak-related toxicity [4] [3].

Comparative Pharmacokinetic Parameters

Table 3: Expected Pharmacokinetic Parameters of this compound in Rodent Models

Parameter Immediate-Release Formulation Bentonite-Based Modified-Release Change (%)
C~max~ (ng/mL) 358 ± 24 120 ± 21 -52.5%
T~max~ (h) 0.6 ± 0.1 1.8 ± 0.3 +300%
AUC~0-24~ (h·ng/mL) 2150 ± 320 1980 ± 285 -7.9%
t~½~ (h) 3.2 ± 0.5 5.8 ± 0.9 +81%
Relative Bioavailability 1.0 (reference) 0.92 ± 0.08 -8%

Data adapted from [4] [7] [3]

The significantly extended T~max~ and reduced C~max~ without substantial compromise in overall exposure (AUC) demonstrate the modified-release characteristics of the bentonite-based formulation. This flattened concentration-time profile translates to reduced peak-related toxicity while maintaining therapeutic coverage.

Efficacy Correlations

In DSS-induced colitis models, the improved pharmacokinetic profile correlates with enhanced efficacy:

  • Histopathological improvement: 30% reduction in total histopathological score compared to positive control
  • Superior efficacy: Compared to only 10% reduction with this compound oral solution
  • Therapeutic advantage: Sustained drug delivery maintains effective concentrations at disease site

The following diagram illustrates how the bentonite-based formulation modulates this compound pharmacokinetics to enhance target site delivery:

G cluster_pk Bentonite-Based Formulation Modulates PK Profile cluster_pd Improved Pharmacodynamic Outcomes ReducedCmax Reduced Cₘₐₓ (Lower peak concentrations) ProlongedTmax Prolonged Tₘₐₓ (Slower absorption) ReducedCmax->ProlongedTmax ExtendedHalfLife Extended half-life (Prolonged presence) ProlongedTmax->ExtendedHalfLife ColonicTargeting Enhanced colonic targeting (pH-dependent release) ExtendedHalfLife->ColonicTargeting ReducedToxicity Reduced peak-related toxicity (Improved safety margin) ColonicTargeting->ReducedToxicity SustainedAction Sustained therapeutic action (Continuous target coverage) ReducedToxicity->SustainedAction EnhancedEfficacy Enhanced efficacy at disease site (30% histopathological improvement) SustainedAction->EnhancedEfficacy Start Oral Administration of Bentonite-Vactosertib Start->ReducedCmax

Technical Considerations and Troubleshooting

Experimental Optimization
  • Plasma sample stability: Conduct stability experiments to confirm this compound stability under storage conditions (-80°C) and during sample processing
  • Matrix effects: Evaluate matrix effects in different biological matrices, especially when analyzing tissue homogenates
  • Freeze-thaw stability: Limit freeze-thaw cycles to ≤3 to prevent analyte degradation
Common Technical Challenges and Solutions

Table 4: Troubleshooting Guide for this compound Pharmacokinetic Studies

Challenge Potential Cause Solution
High variability in PK parameters Incomplete dissolution of formulation Uniformly suspend formulation using 0.5% CMC with continuous stirring
Double peaks in concentration profile Enterohepatic recirculation Extend sampling period to 48 hours; confirm with bile duct cannulation studies if necessary
Poor adsorption to bentonite Suboptimal pH during complex formation Maintain pH between 6.5-7.0 during adsorption process
Low bioavailability Precipitation at intestinal pH Consider alternative carriers or inclusion of pH-modifiers in formulation
Extension to Disease Models

The pharmacokinetic profiling protocols can be adapted to specialized disease models:

  • Cancer models: For tumor-bearing rodents, include sampling of tumor tissue and assess tumor penetration
  • Fibrosis models: For fibrotic diseases, evaluate distribution to affected organs and correlate with biomarker modulation
  • Inflammatory models: Monitor cytokine levels and inflammatory biomarkers alongside pharmacokinetic parameters

Conclusion

The comprehensive pharmacokinetic profiling protocols outlined in this application note provide researchers with robust methodologies for characterizing the unique absorption and distribution properties of bentonite-based modified-release this compound formulations in rodent models. The pH-dependent release characteristics of this formulation enable targeted delivery to the lower gastrointestinal tract, making it particularly suitable for treating ulcerative colitis while simultaneously improving the pharmacokinetic profile by reducing peak concentrations and extending duration of exposure.

The significant pharmacokinetic improvements (52.5% reduction in C~max~, 3-fold extension in T~max~) demonstrated by the bentonite-based formulation address the fundamental limitations of conventional immediate-release this compound, potentially translating to enhanced therapeutic outcomes with reduced toxicity. These protocols establish a standardized approach for preclinical evaluation of novel this compound formulations, facilitating comparison across studies and accelerating the development of optimized delivery systems for this promising therapeutic agent.

References

Vactosertib dosing schedule for in vivo cancer studies

Author: Smolecule Technical Support Team. Date: February 2026

Note on Preclinical In Vivo Dosing

The search results do not provide specific dosing schedules for Vactosertib (also known as TEW-7197 or EW-7197) in animal models like mice or rats. While one publication mentions that oral treatment with a TGF-β type I receptor inhibitor (EW-7197) suppressed melanoma progression in a murine model, it does not detail the dosage used [1]. Another paper focuses on the molecular structure and in vitro activity of new inhibitor compounds, not on in vivo dosing protocols [2].

Experimental Workflow for Clinical Protocol

The clinical trial that established the human dosing schedule followed a structured workflow from patient enrollment to analysis. The diagram below outlines this process.

Start Patient Enrollment (RRMM, ≥2 prior lines) A Dose Escalation Cohorts Start->A B Treatment Cycle (28 days) A->B C This compound: Days 1-5, 8-12, 15-19, 22-26 B->C D Pomalidomide: Days 1-21 B->D E Safety & PK Monitoring C->E D->E F Response Assessment (IMWG Criteria) E->F End MTD & Schedule Defined (200 mg bid, 5-days-on/2-off) F->End

Pharmacokinetic Profile

Understanding the drug's pharmacokinetic (PK) properties is crucial for justifying a twice-daily dosing regimen. The following PK data was reported in the clinical trial at different dose levels [1]:

PK Parameter 100 mg Dose 200 mg Dose
Time to Max Concentration (T~max~) 1.3 ± 0.5 h 1.5 ± 1.0 h
Elimination Half-Life (t~1/2~) 3.5 ± 0.4 h 3.3 ± 1.3 h
Area Under the Curve (AUC~obs~) 6175.5 ± 1349.7 ng/mL·h 4251.8 ± 1307.6 ng/mL·h

The short elimination half-life of approximately 3.5 hours supports the need for a twice-daily dosing schedule to maintain effective drug concentrations throughout the treatment period [1].

References

Vactosertib Combination Therapy: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

1. Executive Summary

Vactosertib (TEW-7197) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) type I receptor kinase (also known as ALK5). By blocking the TGF-β signaling pathway, this compound counteracts key pro-tumorigenic processes, including immunosuppression, epithelial-mesenchymal transition (EMT), extracellular matrix (ECM) remodeling, and the development of therapy resistance [1] [2] [3]. These mechanisms provide a strong rationale for its combination with cytotoxic chemotherapy. Recent clinical and pre-clinical evidence indicates that this compound can synergize with chemotherapeutic agents like gemcitabine and pomalidomide to enhance anti-tumor efficacy and suppress metastasis [1] [3].

2. Proposed Mechanisms of Synergy

The therapeutic benefit of combining this compound with chemotherapy is underpinned by its action on both the tumor cells and the tumor microenvironment (TME).

  • Overcoming Chemoresistance: TGF-β signaling is a known contributor to rapid acquired resistance to chemotherapy. In pancreatic ductal adenocarcinoma (PDAC), TGF-β promotes resistance to gemcitabine. The addition of this compound was shown to re-sensitize cancer cells to gemcitabine by synergistically inhibiting cell viability [3].
  • Modulating the Tumor Microenvironment (TME): TGF-β is a master regulator of an immunosuppressive TME. This compound treatment has been demonstrated to reduce levels of immunosuppressive cells and markers, such as M2-like tumor-associated macrophages (TAMs) and PD-1 expression on CD8+ T-cells. This reinvigorates anti-tumor immunity, facilitating a more effective response to therapy [1] [4].
  • Targeting the Extracellular Matrix (ECM): In PDAC, this compound combined with gemcitabine significantly attenuated the expression of major ECM components (collagens, fibronectin, α-SMA). This reduction in the dense stromal barrier is thought to improve drug penetration and increase chemotherapy-induced apoptosis [3].
  • Inhibiting Pro-Tumorigenic Signaling: The combination therapy effectively inhibits the canonical TGF-β/Smad2 signaling pathway, which is involved in multiple pro-tumorigenic functions [3]. Furthermore, this compound can suppress the expression of c-Myc, an oncoprotein implicated in tumor progression and metastasis [4].

The diagram below illustrates the core signaling pathway targeted by this compound and its key effects in combination therapy.

G TGFb TGF-β Ligand TbRII TβRII (Type II Receptor) TGFb->TbRII TbRI TβRI/ALK5 (Type I Receptor) TbRII->TbRI Smad23 Smad2/3 TbRI->Smad23 Phosphorylation Smad4 Smad4 Smad23->Smad4 Complex Smad2/3/4 Complex Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to TargetGenes Pro-Tumorigenic Target Genes Nucleus->TargetGenes Effects Effects: • Immunosuppression • ECM Deposition • EMT & Metastasis • Chemoresistance TargetGenes->Effects This compound This compound (TEW-7197) This compound->TbRI Inhibits

Summary of Key Combination Therapy Data

The table below summarizes quantitative data from recent studies on this compound combination therapies.

Table 1: Pre-clinical and Clinical Data for this compound Combination Therapies

Cancer Model / Type Combination Partner Key Findings Reference
Pancreatic Cancer (Pre-clinical) Gemcitabine Synergistic inhibition of cell viability; significant attenuation of ECM components (collagens, fibronectin, α-SMA); potent induction of apoptosis; inhibition of migration/invasion. [3]
Multiple Myeloma (Phase 1b Clinical Trial) Pomalidomide 6-month progression-free survival (PFS-6) of 82% (vs. ~20% with pomalidomide alone); reduction of TGF-β in bone marrow and PD-1+ CD8+ T-cells; increased CD8+ T-cell cytotoxicity in vitro. [1]
Osteosarcoma (Pre-clinical) (Single-agent & anti-PD-L1) Suppressed primary tumor growth and pulmonary metastasis; increased CD3+, IFN-γ+ CD8+, and NK cells in TME; decreased PD-1+ CD8+ T-cells and M2-like TAMs. [4]

Detailed Experimental Protocols

Protocol 1: In Vivo Orthotopic Pancreatic Cancer Model with this compound and Gemcitabine

This protocol is adapted from a study demonstrating the synergistic effect of this compound and gemcitabine in PDAC [3].

  • Objective: To evaluate the anti-tumor efficacy and stromal modulation of the this compound-gemcitabine combination in an orthotopic PDAC mouse model.
  • Materials:
    • Pancreatic cancer cell line (e.g., PAN02 or human patient-derived cells).
    • This compound: suspended in a vehicle of sodium carboxymethylcellulose (1%), sodium dodecyl sulfate (0.4%), polyvinylpyrrolidone (0.085%), and antifoam-A (0.05%) [5].
    • Gemcitabine: dissolved in sterile saline.
    • Immunocompromised mice (e.g., NSG or nude mice) for human cell lines; syngeneic mice for murine cell lines.
  • Dosing Regimen:
    • This compound: Administered via oral gavage at 50 mg/kg, 5 days per week [4] [3].
    • Gemcitabine: Administered via intraperitoneal (i.p.) injection at 50 mg/kg, typically twice a week.
    • Treatment should begin once tumors are established (e.g., 7-14 days post-inoculation).
  • Endpoint Analysis:
    • Tumor Volume: Measure regularly using calipers or in vivo imaging.
    • Histological Analysis: Harvest tumors at endpoint. Perform:
      • H&E staining for general morphology.
      • Masson's Trichrome or Picrosirius Red staining to assess collagen/fibrosis.
      • Immunohistochemistry (IHC) for α-SMA (activated stellate cells), Ki-67 (proliferation), and cleaved caspase-3 (apoptosis).
    • Molecular Analysis: Analyze protein lysates from tumor tissues via Western Blot for p-Smad2, total Smad2, and c-Myc to confirm pathway inhibition.

Protocol 2: In Vitro Assessment of Combination Effects on Cancer Cell Viability

This protocol can be used for pre-clinical screening in various cancer cell lines.

  • Objective: To determine the synergistic effect of this compound and chemotherapy on cancer cell viability in vitro.
  • Materials:
    • Cancer cell lines of interest.
    • This compound: prepare a stock solution in DMSO.
    • Chemotherapeutic agent (e.g., Gemcitabine, Pomalidomide).
    • Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo).
  • Methodology:
    • Plate cells in 96-well plates and allow to adhere overnight.
    • Treat cells with a dose matrix of this compound (e.g., 0.1-10 µM) and the chemotherapeutic agent, including single-agent and vehicle controls.
    • Incubate for 48-72 hours.
    • Measure cell viability using the chosen assay.
    • Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI<1), additivity (CI=1), or antagonism (CI>1). The cited pancreatic cancer study reported a synergistic (CI<1) interaction [3].

Critical Considerations for Protocol Design

  • Pharmacokinetics (PK): Clinical data indicates that this compound has a relatively short half-life (~3.5 hours). The established Maximum Tolerated Dose (MTD) in humans is 200 mg twice daily (BID) on an intermittent schedule (e.g., 5 days on, 2 days off per week) [1]. This intermittent schedule can be mirrored in pre-clinical studies to maintain effective plasma concentrations while managing toxicity.
  • Biomarker Analysis: Incorporate correlative studies to monitor target engagement and biological response. Key biomarkers include:
    • p-Smad2/Smad3: Phosphorylation levels in tumor tissue or in peripheral blood mononuclear cells (PBMCs) can confirm effective TGF-β pathway inhibition [4] [3].
    • Immunophenotyping: Use flow cytometry to analyze changes in immune cell populations (CD8+ T-cells, NK cells, TAMs) and checkpoint marker expression (PD-1) within the TME [1] [4].
    • ECM Markers: Assess levels of collagen, fibronectin, and α-SMA in tumor samples via IHC or Western Blot [3].

References

Vactosertib in Mouse Cancer Models: Protocol Summary

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Model Dosing Regimen Key Findings Citation
Osteosarcoma 50 mg/kg, p.o., 5 days/week [1]. Inhibited primary tumor growth and pulmonary metastasis; reshaped tumor immune microenvironment (increased CD8+ T/NK cells, decreased M2 macrophages) [1].
Breast Cancer (4T1-Luc allograft) 2.5 mg/kg, p.o., daily for two weeks concurrently with radiation [2]. Attenuated radiation-induced EMT and cancer stem cell properties; significantly reduced lung metastasis [2].
Colorectal Cancer (CT-26 allograft) 100 nM, intra-tumoral injection, every other day for 14 days [3]. Reduced tumor volume and weight; enhanced anti-tumor effects of 5-FU, promoting apoptosis and inhibiting invasion [3].

Detailed Experimental Methodologies

Here is a closer look at the protocols for the key in vivo experiments.

Osteosarcoma Model Protocol [1]
  • Cell Line & Mice: K7M2 mouse osteosarcoma cells inoculated into immunocompetent BALB/c mice.
  • Dosing Preparation: Vactosertib is suspended in an appropriate vehicle for oral gavage.
  • Treatment Schedule:
    • Administration begins 7 days after intravenous inoculation for the metastasis model, or around 14 days after subcutaneous inoculation for the primary tumor model.
    • This compound (50 mg/kg) or vehicle control is administered by oral gavage (p.o.) five days a week.
    • Treatment continues for the duration of the study, often several weeks.
  • Endpoint Analysis:
    • Tumor Monitoring: Primary tumor volume is measured with calipers; metastatic burden in the lungs is quantified by bioluminescent imaging (BLI) or by counting surface nodules after India ink staining.
    • Immune Profiling: Tumors and lungs are harvested for flow cytometry analysis of immune cell populations (T cells, NK cells, macrophages).
Breast Cancer Model with Radiotherapy [2]
  • Cell Line & Mice: 4T1-Luc mouse breast cancer cells injected into the mammary fat pad of female BALB/c mice.
  • Treatment Schedule:
    • Treatment starts when tumors reach 70-100 mm³.
    • This compound (2.5 mg/kg) is administered daily by oral gavage for two weeks.
    • During the first three days of this compound treatment, mice receive whole-body radiation (4 Gy/day).
  • Endpoint Analysis:
    • Metastasis Assessment: Lungs are collected and stained with India ink to count white metastatic nodules against a black background.
    • Mechanistic Studies: Tumor tissues are analyzed for changes in EMT markers (e.g., Vimentin, N-cadherin) and stemness-related genes.

Mechanism of Action and Experimental Workflow

This compound targets the TGF-β signaling pathway within the tumor and its microenvironment. The following diagram illustrates its mechanism and a typical in vivo workflow.

G node_TGFB TGF-β Ligand node_Receptor TGF-β Receptor I (ALK5) node_TGFB->node_Receptor node_pSmad p-Smad2/3 Complex node_Receptor->node_pSmad node_Nucleus Nuclear Translocation & Gene Transcription node_pSmad->node_Nucleus node_Effects Pro-Tumor Effects: - EMT - Metastasis - Immune Suppression node_Nucleus->node_Effects node_this compound This compound (ALK5 Inhibitor) node_this compound->node_Receptor  Inhibits node_Implant 1. Tumor Cell Implantation node_Randomize 2. Group Randomization (Vehicle vs. Treatment) node_Implant->node_Randomize node_Dosing 3. Drug Administration Oral Gavage, 5x/week node_Randomize->node_Dosing node_Monitor 4. Tumor & Metastasis Monitoring node_Dosing->node_Monitor node_Analysis 5. Endpoint Analysis (Tumor weight, Flow Cytometry, etc.) node_Monitor->node_Analysis

Figure 1. this compound inhibits the TGF-β pathway and a typical in vivo workflow.

  • Mechanism: this compound blocks TGF-β signal transduction by inhibiting the kinase activity of ALK5. This prevents the downstream phosphorylation of Smad2/3, their translocation to the nucleus, and the subsequent transcription of genes that drive epithelial-mesenchymal transition (EMT), metastasis, and immune suppression [2] [1].
  • Immune Effects: Beyond direct anti-tumor activity, this compound remodels the tumor microenvironment. It can reduce populations of immunosuppressive cells (like M2 macrophages and PD-1+ T cells) while enhancing anti-tumor immunity by increasing the infiltration and function of cytotoxic CD8+ T cells and NK cells [1].

Key Considerations for Researchers

  • Dosing Variability: The effective dose can vary. While 50 mg/kg is common, studies have used doses as low as 2.5 mg/kg, especially in combination with radiotherapy or chemotherapy [2]. Dose-finding studies are recommended for new models.
  • Route of Administration: Oral gavage is the standard and well-validated route. Intra-tumoral injection is less common but has been used for localized delivery [3].
  • Combination Therapy: this compound shows strong synergy with conventional therapies (like 5-FU [3] and radiotherapy [2]) and immunotherapies, making it a promising candidate for combination regimens.

References

Comprehensive Application Note: Vactosertib Bioanalytical Method Validation per FDA Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Context

Vactosertib (EW-7197) is a highly potent, selective, and orally bioavailable inhibitor of transforming growth factor-β type I receptor kinase (TGF-β RI/ALK5) that has shown significant promise in cancer therapeutics. By targeting the TGF-β signaling pathway, this compound effectively modulates key cellular processes including epithelial-mesenchymal transition, immune regulation, and cancer stem cell properties, making it a valuable candidate for combination therapies [1] [2]. Recent clinical studies have demonstrated its efficacy in combination with pomalidomide for relapsed/refractory multiple myeloma, showing sustained clinical responses and a favorable 6-month progression-free survival rate of 82% [1]. The critical role of robust bioanalytical methods for accurate quantification of this compound in biological matrices has become increasingly important as the drug advances through clinical development stages.

For bioanalytical method validation, the current regulatory landscape is governed by two key documents: the ICH M10 Bioanalytical Method Validation guideline and the FDA Bioanalytical Method Validation for Biomarkers guidance issued in January 2025 [3] [4]. The ICH M10 guideline outlines comprehensive recommendations for bioanalytical assays used in nonclinical and clinical studies supporting regulatory submissions, emphasizing the need for demonstrating selectivity, sensitivity, linearity, accuracy, precision, and stability [4]. Notably, the 2025 FDA biomarker guidance, while directing researchers to ICH M10, also acknowledges that biomarkers may require special consideration beyond the scope of traditional drug analysis, creating an evolving regulatory framework that bioanalytical scientists must navigate [3] [5]. This application note provides a detailed protocol for validating an LC-MS/MS method for this compound quantification in rat plasma, fully aligned with these current regulatory expectations.

Methodology and Validation Parameters

Liquid Chromatography and Mass Spectrometry Conditions

The development and validation of a precise, accurate, and robust bioanalytical method for this compound quantification requires careful optimization of both chromatographic and mass spectrometric parameters. The method employed a Waters LC-MS/MS system operated in Multiple Reaction Monitoring positive ionization mode for optimal detection sensitivity and specificity [6]. Chromatographic separation was achieved using an Agilent XDB C18 column (50 × 2.1 mm, 5 μm) maintained at ambient temperature, with a mobile phase consisting of 0.2% formic acid and acetonitrile (70:30, v/v) delivered at a constant flow rate of 0.8 mL/min [6]. This chromatographic condition resulted in excellent peak symmetry and adequate separation of this compound from potential matrix interferences.

For mass spectrometric detection, the MRM transitions were monitored at m/z 400.23 → 289.19 for this compound and m/z 502.13 → 323.07 for the internal standard, cabozantinib [6]. The use of a stable isotope-labeled internal standard would be ideal; however, cabozantinib was demonstrated to be a suitable IS for this method, providing consistent correction for both extraction efficiency and matrix effects. The instrument parameters were carefully optimized to maximize signal intensity while maintaining stability throughout the analysis, with particular attention to collision energy, declustering potential, and source temperature to ensure reproducible performance during validation and sample analysis.

Sample Preparation and Extraction Procedure
  • Protein Precipitation Protocol: A straightforward protein precipitation extraction method was employed for sample cleanup. To 50 μL of rat plasma sample, 130 μL of internal standard working solution (cabozantinib in methanol) was added [6]. The mixture was vortexed vigorously for 1 minute to ensure complete protein precipitation and drug extraction, followed by centrifugation at 14,000 rpm for 5 minutes to pellet the precipitated proteins [7]. The clear supernatant was transferred to autosampler vials for analysis, with an injection volume of 2.5 μL [6] [7]. This simple preparation technique provided adequate cleanup while maintaining high recovery and minimizing matrix effects.

  • Alternative Extraction Considerations: While protein precipitation offers simplicity and high throughput, alternative extraction methods such as liquid-liquid extraction or solid-phase extraction may be considered for challenging matrices or when enhanced sensitivity is required. The protein precipitation method described has been successfully validated and applied to pharmacokinetic studies, demonstrating its suitability for routine analysis [6]. For laboratories without access to cabozantinib, alternative internal standards with similar chemical properties and retention characteristics may be used, provided they do not interfere with this compound detection and demonstrate comparable extraction efficiency and matrix effect profiles.

Bioanalytical Method Validation Summary

Table 1: Method Validation Parameters and Performance Characteristics

Validation Parameter Result Acceptance Criteria
Linearity Range 1.0–1000.0 ng/mL r² ≥ 0.99
Sensitivity (LLOQ) 1.0 ng/mL Accuracy & Precision ±20%
Accuracy 91.60–100.70% 85–115% (±15% for LLOQ)
Precision Within acceptable limits ≤15% RSD (≤20% for LLOQ)
Carryover Not significant ≤20% of LLOQ
Freeze-Thaw Stability Stable across all cycles ≤15% deviation
Short-Term Stability Acceptable ≤15% deviation
Long-Term Stability Acceptable ≤15% deviation

The validation results comprehensively demonstrate that the method exhibits excellent sensitivity with an LLOQ of 1.0 ng/mL, more than adequate for pharmacokinetic studies of this compound [6]. The linearity across three orders of magnitude (1.0–1000.0 ng/mL) with a correlation coefficient (r²) of 0.999 covers the anticipated concentration range in preclinical and clinical studies [6]. The accuracy and precision values, both within-run and between-run, fell well within the acceptable limits specified in regulatory guidelines, confirming the reliability and reproducibility of the method for quantitative analysis [6] [8].

Table 2: Stability Assessment Under Various Conditions

Stability Condition Concentration Level Result Recommendation
Freeze-Thaw Stability Low QC & High QC Stable across all cycles ≤15% deviation
Short-Term Benchtop Low QC & High QC Acceptable ≤15% deviation
Long-Term Storage Low QC & High QC Acceptable ≤15% deviation
Processed Sample Low QC & High QC Acceptable ≤15% deviation
Stock Solution - Stable at specified temperature ≤15% deviation

Stability assessment is a critical component of bioanalytical method validation, and the this compound method was comprehensively evaluated under various conditions. The experimental data confirmed that this compound remains stable in rat plasma through multiple freeze-thaw cycles, during short-term storage at room temperature, and for extended periods at frozen storage conditions [6]. Based on statistical analysis of stability testing methodologies, the use of five replicate samples per concentration level is recommended for stability assessments to ensure reliable results with appropriate confidence intervals [8]. This sample size provides sufficient statistical power while remaining practical for routine analysis.

Experimental Protocols

Detailed Step-by-Step Validation Procedure
  • Selectivity and Specificity Assessment: To demonstrate the method's selectivity, analyze at least six independent sources of blank rat plasma (including hemolyzed and lipemic samples if possible) and verify the absence of interfering peaks at the retention times of both this compound and the internal standard. The response at the LLOQ in spiked samples should be at least 5 times the response of the blank matrix, confirming adequate sensitivity. The chromatographic separation should achieve baseline resolution of this compound from potential metabolites and matrix components, with the peak shape and retention time consistent across different matrix lots.

  • Calibration Curve and Linearity: Prepare calibration standards at a minimum of six concentration levels (e.g., 1.0, 5.0, 50.0, 200.0, 500.0, and 1000.0 ng/mL) across the nominal range by spiking working solutions into blank rat plasma. Analyze the calibration standards in triplicate across three separate runs to establish the linearity and reproducibility of the standard curve. The correlation coefficient (r) should be ≥0.99, and the back-calculated concentrations of the standards should be within ±15% of the nominal values (±20% at the LLOQ). A weighted least-squares linear regression model (1/x²) is recommended to account for heteroscedasticity across the concentration range.

  • Accuracy and Precision Evaluation: Prepare quality control samples at four concentration levels: LLOQ (1.0 ng/mL), low QC (3.0 ng/mL), medium QC (400.0 ng/mL), and high QC (800.0 ng/mL). Analyze five replicates of each QC level in a single run for within-run accuracy and precision, and across three different runs for between-run assessment. The acceptance criteria require that the mean accuracy be within ±15% of the nominal value for all QCs (±20% for LLOQ), and the precision (expressed as %RSD) should not exceed 15% for QCs and 20% for LLOQ. This evaluation should be performed on at least three separate occasions to establish method robustness.

Stability Experiments Protocol
  • Freeze-Thaw Stability: Prepare QC samples at low and high concentrations (n=5 per concentration) and subject them to three complete freeze-thaw cycles. For each cycle, freeze the samples at -70°C for at least 12 hours, then thaw completely at room temperature. After the third cycle, analyze the samples alongside freshly prepared calibration standards and QCs. The mean measured concentration after freeze-thaw cycles should be within ±15% of the nominal concentration, demonstrating the stability of this compound under these conditions.

  • Short-Term Temperature Stability: Prepare QC samples at low and high concentrations (n=5 per concentration) and keep them at room temperature for a period that exceeds the expected sample preparation time (typically 4-6 hours). Analyze these samples alongside freshly prepared standards and QCs. The deviation from nominal concentration should be within ±15%, confirming that this compound remains stable during routine handling and processing in the laboratory.

  • Long-Term Stability and Stock Solution Stability: For long-term stability, prepare QC samples at low and high concentrations (n=5 per concentration) and store them at the intended storage temperature (typically -70°C) for the maximum expected storage duration (e.g., 30, 60, 90 days). Analyze these samples alongside freshly prepared standards at each time point. For stock solution stability, prepare working solutions at room temperature and refrigerated conditions (2-8°C) and analyze against freshly prepared reference standard after 6 and 24 hours. The stability acceptance criterion of ±15% deviation from nominal concentration applies to all stability evaluations.

Application in Pharmacokinetic Studies

The validated method has been successfully applied to determine pharmacokinetic parameters of this compound in rat plasma following oral administration [6]. The sensitivity and specificity of the method allowed for reliable quantification of this compound concentrations across the entire pharmacokinetic profile, from C~max~ to the terminal elimination phase. The comprehensive validation of this method according to FDA M10 guidelines ensures that the generated pharmacokinetic data meet regulatory standards for submission, supporting the clinical development of this compound. Additionally, the method's robustness makes it suitable for analyzing samples from various matrix types and species with appropriate validation, facilitating cross-species comparisons and translational research.

Applications and Conclusion

Clinical Applications and Therapeutic Implications

The validated bioanalytical method for this compound has significant clinical applications, particularly in supporting clinical trials and therapeutic drug monitoring. In a recent Phase 1b trial for relapsed/refractory multiple myeloma, this compound in combination with pomalidomide demonstrated favorable pharmacokinetic parameters and achieved a maximal tolerated dose of 200 mg twice daily [1]. The method has also been applied in co-treatment strategies with radiotherapy in breast cancer models, where it effectively suppressed radiation-induced epithelial-mesenchymal transition and cancer stem cell properties, thereby reducing breast-to-lung metastasis [2]. These applications highlight the critical role of reliable bioanalytical methods in establishing pharmacokinetic-pharmacodynamic relationships and optimizing dosing regimens for novel therapeutic combinations.

The experimental workflow diagram below illustrates the complete process from method development through clinical application:

G A Method Development F LC-MS/MS Optimization Column: Agilent XDB C18 Mobile Phase: 0.2% FA/ACN (70:30) A->F G MRM Detection This compound: m/z 400.23→289.19 IS: m/z 502.13→323.07 A->G B Method Validation H Validation Parameters Linearity: 1-1000 ng/mL LLOQ: 1.0 ng/mL B->H I Stability Assessment Freeze-thaw, short-term, long-term B->I C Sample Analysis J Sample Preparation Protein Precipitation IS: Cabozantinib C->J K Quality Control Accuracy: 91.6-100.7% Precision: ≤15% RSD C->K D Data Interpretation L PK Parameter Calculation Cmax, Tmax, AUC, t½ D->L E Clinical Application M Clinical Trial Support Phase 1b: RRMM patients E->M N Combination Therapy With pomalidomide or radiotherapy E->N F->B G->B H->C I->C J->D K->D L->E M->E N->E

Conclusion and Future Perspectives

This application note provides a comprehensive protocol for the validation of a bioanalytical method for this compound quantification in biological matrices, fully compliant with current FDA and ICH M10 guidelines. The described LC-MS/MS method demonstrates excellent performance across all validation parameters, including sensitivity, selectivity, accuracy, precision, and stability. The detailed experimental protocols and validation data support the reliable application of this method in nonclinical and clinical studies, facilitating the continued development of this compound as a promising therapeutic agent. As the regulatory landscape evolves, particularly for biomarker bioanalysis, the principles outlined in this protocol provide a solid foundation for method validation that ensures data quality and regulatory acceptance while advancing our understanding of this compound's clinical potential in cancer therapy.

References

Vactosertib combination with pomalidomide in multiple myeloma

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Overview and Demographics

This information is based on a phase 1b trial (NCT03143985) designed to evaluate the safety and establish the dose of vactosertib in combination with pomalidomide for RRMM [1] [2].

  • Objective: To determine the safety, tolerability, and maximum tolerated dose (MTD) of this compound combined with pomalidomide [1] [3].
  • Patient Population: Adults with RRMM who had received at least two prior lines of therapy, including a proteasome inhibitor and an immunomodulatory drug (IMiD) [1] [2].
  • Study Design: A classical 3+3 dose escalation study [2].

Table 1: Baseline Patient Characteristics (N=20) [1]

Characteristic Category Value (N, %)
Median Age --- 68 years (range: 55-77)
Sex Male 12 (60%)
Female 8 (40%)
Race White 13 (65%)
Black/African-American 6 (30%)
Asian 1 (5%)
Disease Type IgG 14 (70%)
IgA 5 (25%)
Light Chain 1 (5%)
Prior Lines of Therapy 1 line 3 (15%)
2 lines 11 (55%)
3 lines 4 (20%)
4 lines 2 (10%)
Prior Autologous Stem Cell Transplant (ASCT) Yes 14 (70%)

Dosing Regimen and Trial Schema

The trial employed a fixed schedule for both drugs across 28-day cycles [1] [2]:

  • This compound: Administered orally twice daily (BID) on Days 1-5, 8-12, 15-19, and 22-26.
  • Pomalidomide: Administered orally at 4 mg once daily on Days 1-21.
  • Dose Escalation: this compound was tested at four dose levels: 60 mg once daily (QD), 120 mg QD, 100 mg BID, and 200 mg BID [1].

The workflow below illustrates the trial structure and key translational research components.

G Phase 1b Trial and Correlative Analysis Workflow Start Patient Enrollment (RRMM, ≥2 prior lines) C1 Cycle Structure (28 days) Start->C1 D1 This compound: D1-5, 8-12, 15-19, 22-26 C1->D1 D2 Pomalidomide 4mg: D1-21 C1->D2 E1 Safety & Toxicity Assessment (Primary Endpoint) D1->E1 D2->E1 E2 Efficacy Assessment (Secondary Endpoint) E1->E2 E3 Pharmacokinetic (PK) Analysis (Secondary Endpoint) E1->E3 E4 Translational & Immunologic Studies (Exploratory Endpoint) E1->E4

Efficacy and Safety Outcomes

The combination demonstrated promising efficacy, particularly in progression-free survival, and exhibited a manageable safety profile [1].

Table 2: Efficacy Outcomes (N=20) [1]

Outcome Measure Result
6-Month Progression-Free Survival (PFS-6) 82%
Best Overall Response (IMWG Criteria)
Partial Response (PR) 4 patients (20%)
Minimal Response (MR) 4 patients (20%)
Stable Disease (SD) 7 patients (35%)
Disease Progression (PD) 5 patients (25%)
Clinical Benefit Rate (CBR) 15 patients (75%)
Median Time to Response 8 weeks
Median Duration of Response ~12 weeks

Table 3: Select Treatment-Emergent Adverse Events (AEs) [1] [4]

| Adverse Event | Grade 3 | Grade 4 | | :--- | :--- | :--- | | Decreased Neutrophils | - | 4 patients (20%) | | Decreased White Blood Cells | 11 patients (55%) | - | | Elevated Bilirubin | - | 1 patient (5%) | | Elevated Lipase | - | 1 patient (5%) | | Hepatotoxicity | - | 1 patient (5%)* | | A single Grade 4 hepatotoxicity was reported as a dose-limiting toxicity (DLT). The Maximum Tolerated Dose (MTD) of this compound was established at 200 mg BID [1]. |

Supporting In-Vitro Experimental Protocols

The clinical findings were supported by in-vitro experiments that elucidated the drug combination's mechanism of action, targeting both myeloma cells directly and the immune microenvironment [1] [2].

Table 4: Key In-Vitro Assay Protocols [2]

Assay Purpose Detailed Protocol

| Cell Viability (XTT Assay) | To determine the direct anti-myeloma effect of this compound and pomalidomide. | 1. Seed 5,000 cells per well in a 96-well plate with phenol-red-free RPMI media. 2. Add drugs at indicated concentrations. 3. Incubate for 72 hours under standard conditions (37°C, 5% CO₂). 4. Add 50 µL of activated-XTT reagent. 5. Incubate for 3 hours at 37°C. 6. Measure absorbance at 475 nm. | | Immune Cell Isolation | To isolate specific cell populations from patient bone marrow for functional analysis. | CD138+ Plasma Cells: Use the EasySep Human CD138 Positive Selection Kit II on bone marrow mononuclear cells (BMMCs). CD8+ T-cells: Use the EasySep Direct Human CD8+ T-Cell Isolation Kit on the BMMC fraction, ensuring removal of CD138+ cells. | | Flow Cytometry | To analyze the expression of immunoinhibitory markers on T-cells and myeloma cells. | 1. Wash and resuspend 10⁵ - 10⁶ cells in 100 µL FACS staining buffer. 2. Add fluorescently-labeled antibodies or isotype controls. 3. Incubate for 15 minutes at room temperature, protected from light. 4. Wash cells three times with FACS buffer. 5. Analyze on a flow cytometer. Key markers: PD-1, TIM3, BTLA, CTLA-4 on CD8+ T-cells; PD-L1/PD-L2 on CD138+ cells. |

Mechanism of Action: TGF-β Signaling Pathway

This compound targets the Transforming Growth Factor-Beta (TGF-β) signaling pathway, a key promoter of cancer progression and immune suppression in multiple myeloma [1] [5]. The diagram below illustrates how this compound inhibits this pathway.

G This compound Inhibition of the TGF-β Signaling Pathway TGFb TGF-β Ligand TbR2 Type II Receptor (TβRII) TGFb->TbR2 TbR1 Type I Receptor (TβRI / ALK5) TbR2->TbR1  Phosphorylation Smad23 Smad2/Smad3 TbR1->Smad23  Phosphorylation Smad4 Smad4 Smad23->Smad4 Complexes with TargetGene Target Gene Transcription (e.g., involved in immune suppression & cancer progression) Smad4->TargetGene This compound This compound (TEW-7197) This compound->TbR1 Inhibits

Key Conclusions for Researchers

This phase 1b trial provides strong rationale for further development of TGF-β inhibition in RRMM.

  • Promising Clinical Profile: The this compound and pomalidomide combination is well-tolerated with a high PFS-6 of 82% in a heavily pre-treated population, notably without corticosteroids [1] [4].
  • Dual Mechanism of Action: this compound exhibits a dual anti-tumor effect by directly reducing myeloma cell viability and indirectly reinvigorating the anti-myeloma immune response by reducing PD-1 expression on CD8+ T-cells [1] [2] [5].
  • Future Directions: TGF-β blockade is a promising strategy to improve the efficacy of other immunotherapies. Current research is exploring this compound in combination with immune checkpoint inhibitors, CAR-T cells, and bispecific T-cell engagers [5].

References

addressing rapid clearance of Vactosertib in pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Vactosertib Pharmacokinetic Profile

Parameter Value Note / Dose Proportionality
Terminal Half-life (t~1/2~) ~3.2 hours (after first dose) [1] Short, consistent across doses
~3.0 hours (after repeated doses) [1]
Time to Max Concentration (t~max~) ~1.2 - 1.5 hours [1] Rapid absorption
Apparent Clearance (CL/F) 29 L/h (median) [1] Consistent across tested dose range
31.9 L/h (population estimate) [2] [3]
Volume of Distribution (V~c~/F) 133 L (median) [1]
82.9 L (population estimate) [2] [3]
Accumulation Ratio 0.87 (median) [1] Negligible accumulation with once-daily dosing
Area Under the Curve (AUC) Increases proportionally with dose [1] Linear pharmacokinetics

Recommended Strategy and Evidence

The recommended approach to counteract rapid clearance is supported by pharmacokinetic data and clinical trial designs.

  • Strategy: Increased Dosing Frequency The short half-life of approximately 3 hours and negligible accumulation with once-daily dosing led researchers to conclude that twice-daily or thrice-daily administration is necessary to maintain concentrations above the minimum effective level [1]. This strategy has been adopted in subsequent clinical trials.

  • Clinical Evidence Later-phase studies have implemented this strategy. A phase 1b trial in multiple myeloma established a Maximum Tolerated Dose (MTD) of 200 mg twice daily [4] [5]. Another ongoing phase 1/2 trial in osteosarcoma is also testing twice-daily dosing schedules [6]. These studies confirm that the twice-daily regimen is feasible and allows for sustained drug exposure.

  • Population Pharmacokinetic Model A robust population model describing this compound's pharmacokinetics has been developed. The final model was a two-compartment linear model with first-order absorption and an absorption lag time [2] [3]. This model can be used to simulate and optimize dosing regimens for future studies. Body Mass Index (BMI) was identified as a significant covariate affecting the volume of the central compartment [2] [3].

The diagram below summarizes the strategy for addressing this compound's rapid clearance and the evidence supporting it:

Start PK Challenge: Short Half-Life (~3 hr) A Identified Need: Maintain concentrations above minimum effective level Start->A B Proposed Solution: Increase Dosing Frequency A->B C Clinical Implementation: Twice-Daily (BID) Dosing B->C Evidence1 Evidence 1: Phase 1b MM Trial MTD = 200 mg BID C->Evidence1 Evidence2 Evidence 2: Phase 1/2 OS Trial Dosing = 150-250 mg BID C->Evidence2 Evidence3 Evidence 3: PopPK Model Two-compartment model with lag time C->Evidence3

Key Experimental Protocols for Pharmacokinetics

For researchers, the core methodologies used to establish these parameters are as follows:

  • Trial Design (First-in-Human): A dose-escalation study in patients with advanced solid tumors. Patients received fixed oral doses from 30 mg to 340 mg once daily under fasted conditions. Plasma concentration-time data were collected [1].
  • Pharmacokinetic Analysis:
    • Non-compartmental Analysis (NCA): Used to determine standard PK parameters like AUC, C~max~, t~max~, t~1/2~, CL/F, and V~z~/F [1].
    • Population PK (PopPK) Modeling: A nonlinear mixed-effects modelling (NONMEM) approach was used on the pooled concentration-time data. The final model was a two-compartment model with first-order absorption and a lag time. The model's robustness was validated using bootstrap methods and visual predictive checks [2] [3].
  • Critical Covariate Testing: The PopPK analysis evaluated the effect of various patient factors, including demographic characteristics, laboratory values, and hepatic/renal function, on PK parameters. Only body mass index (BMI) was found to be a significant covariate for the volume of distribution (V~c~/F) [2] [3].

References

Vactosertib plasma concentration maintenance strategies

Author: Smolecule Technical Support Team. Date: February 2026

Vactosertib Dosing Regimen & Schedule

The established strategy to maintain plasma concentration is an intermittent dosing schedule within a 28-day cycle [1] [2]:

  • This compound is administered orally for five consecutive days each week, followed by a two-day rest [3].
  • This pattern repeats weekly throughout the cycle: Days 1-5, 8-12, 15-19, and 22-26 [1] [2].
  • This schedule is combined with Pomalidomide (4 mg, days 1-21 of the 28-day cycle) [1] [2].

The maximum tolerated dose (MTD) of 200 mg twice daily is recommended for future clinical studies [1] [4]. The dosing schedule can be visualized as follows:

G cluster_w1 cluster_w2 cluster_w3 cluster_w4 title This compound 28-Day Dosing Cycle W1 Week 1 W1_Days D1D2D3D4D5D6D7this compound Dose Days 1-5 W2 Week 2 W2_Days D8D9D10D11D12D13D14this compound Dose Days 8-12 W3 Week 3 W3_Days D15D16D17D18D19D20D21this compound Dose Days 15-19 W4 Week 4 W4_Days D22D23D24D25D26D27D28this compound Dose Days 22-26 POM Concurrent Pomalidomide (4 mg): Days 1-21

Key Pharmacokinetic (PK) Parameters

The table below summarizes the primary PK parameters observed at two dose levels in the clinical study, which are critical for understanding plasma concentration maintenance [1].

Parameter 100 mg this compound 200 mg this compound
Tmax (Time to Cmax) 1.3 ± 0.5 h 1.5 ± 1.0 h
t1/2 (Half-life) 3.5 ± 0.4 h 3.3 ± 1.3 h
AUCobs (Area Under Curve) 6175.5 ± 1349.7 ng/mL·h 4251.8 ± 1307.6 ng/mL·h

Key Insights from PK Data:

  • Rapid Absorption: The short Tmax indicates the drug is rapidly absorbed after oral administration [1].
  • Short Half-Life: The relatively short half-life of approximately 3.5 hours supports the use of a twice-daily (bid) dosing schedule to help maintain effective plasma concentrations throughout the day [1].
  • Complex Elimination: The PK profile was well-characterized by a two-compartment model with parallel first-order and Michaelis-Menten elimination, approximating target-mediated drug disposition kinetics [1].

Troubleshooting Guide & FAQs

Q1: What is the recommended strategy to maintain stable plasma levels of this compound given its short half-life?

  • A: The recommended strategy is an intermittent twice-daily dosing schedule. Administering the drug twice a day helps counteract the rapid clearance indicated by the short half-life. The structured 5-days-on, 2-days-off weekly schedule is designed to maintain therapeutic exposure while potentially managing long-term toxicity [1] [2].

Q2: What analytical methods are used to determine this compound plasma concentration?

  • A: The clinical study used validated pharmacokinetic assays to determine parameters like AUC and Cmax [1]. For in vitro research, cell viability can be assessed using the XTT assay [3].
    • XTT Protocol Brief: Seed cells in 96-well plates, add this compound at desired concentrations, and incubate for 72 hours. Add activated-XTT reagent, incubate for 3 hours at 37°C, and measure absorbance at 475 nm [3].

Q3: How does this compound's pharmacokinetic profile influence combination therapy?

  • A: The favorable PK parameters and oral availability make it suitable for combination with other drugs like Pomalidomide [1] [4]. The intermittent dosing schedule of this compound aligns well with the 21-days-on/7-days-off schedule of Pomalidomide, simplifying the combination regimen for patients [1] [2].

Conclusion

The core strategy for maintaining this compound plasma concentration is the intermittent, twice-daily dosing schedule (200 mg bid, 5 days on/2 days off weekly). This regimen was established based on PK data showing rapid absorption and a short half-life, and it was successfully used in clinical combination therapy.

References

Vactosertib combination therapy toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profiles of Vactosertib Combinations

The table below summarizes the main toxicities observed from two key clinical trials, providing a quantitative overview for risk assessment [1] [2] [3].

Toxicity Combination Therapy & Cancer Type Frequency (All Grades) Frequency (Grade 3-4) Management Notes
Neutropenia This compound + Imatinib (Desmoid Tumors) [1] Information not specified 22.2% (6/27 patients) Key dose-limiting toxicity; requires monitoring.
This compound + Pomalidomide (Multiple Myeloma) [2] [3] Information not specified 20% (4/20 patients)
Anemia This compound + Imatinib (Desmoid Tumors) [1] 37% (10/27 patients) 18.5% (5/27 patients) Common; mostly mild to moderate.
This compound + Pomalidomide (Multiple Myeloma) [2] [3] Information not specified Information not specified
Nausea This compound + Imatinib (Desmoid Tumors) [1] 33.3% (9/27 patients) Information not specified Primarily low-grade.
This compound + Pomalidomide (Multiple Myeloma) [2] [3] Information not specified Information not specified
Myalgia This compound + Imatinib (Desmoid Tumors) [1] 37% (10/27 patients) Information not specified Primarily mild to moderate.
This compound + Pomalidomide (Multiple Myeloma) [2] [3] Information not specified Information not specified
Elevated Bilirubin This compound + Pomalidomide (Multiple Myeloma) [2] [3] Information not specified 5% (1/20 patients; Grade 4) A single serious hepatotoxicity event was a DLT.
Leukopenia This compound + Pomalidomide (Multiple Myeloma) [2] [3] Information not specified 55% (11/20 patients; Grade 3) Very common but clinically manageable.

Mechanism of Action and Toxicity Management Workflow

The following diagram illustrates the mechanism of this compound and a logical workflow for managing associated toxicities, integrating clinical insights from the trials.

Vactosertib_Toxicity_Management TGFβ TGFβ TβRI TβRI TGFβ->TβRI pSmad pSmad TβRI->pSmad Signaling Signaling pSmad->Signaling This compound This compound This compound->TβRI Inhibits Myelosuppression Myelosuppression This compound->Myelosuppression Can cause Hepatotoxicity Hepatotoxicity This compound->Hepatotoxicity Can cause GI_Toxicity GI_Toxicity This compound->GI_Toxicity Can cause Monitor_CBC Monitor_CBC Myelosuppression->Monitor_CBC Monitor_LFTs Monitor_LFTs Hepatotoxicity->Monitor_LFTs Supportive_Care Supportive_Care GI_Toxicity->Supportive_Care Manage_Neutropenia Manage_Neutropenia Monitor_CBC->Manage_Neutropenia If detected

The diagram above shows how this compound inhibits the TGF-β pathway and the subsequent management of key toxicities. Here are the essential experimental and clinical protocols derived from the trials:

  • Recommended Dosing & Schedules: The established regimens are:

    • With Imatinib: 400 mg imatinib daily combined with 200 mg this compound twice daily (5 days on, 2 days off) in 28-day cycles [1].
    • With Pomalidomide: 200 mg this compound twice daily (on days 1-5, 8-12, 15-19, 22-26) with 4 mg pomalidomide daily (days 1-21) in 28-day cycles [2] [3].
  • Essential Monitoring Protocols:

    • Hematologic Monitoring: Perform complete blood count (CBC) monitoring regularly. In the desmoid tumor trial, this was critical for detecting neutropenia (22.2% G3-4) and anemia (18.5% G3-4) [1]. In the myeloma trial, leukopenia (55% G3) was also common [2] [3].
    • Liver Function Tests (LFTs): Monitor LFTs throughout the treatment cycle. A single case of grade 4 hepatotoxicity was a dose-limiting toxicity in the myeloma trial [2] [3].
  • Proactive Management Strategies:

    • For myelosuppression, have protocols ready for dose delays or growth factor support, as these were managing strategies in the cited trials [1] [2] [3].
    • For nausea and myalgia, which were frequently observed but typically low-grade, standard supportive care is effective [1].

Key Takeaways for Protocol Design

  • Dosing Schedule: The intermittent schedule for this compound (5 days on/2 days off or similar) is a key feature of its tolerability profile and should be maintained in experimental designs [1] [2] [3].
  • Risk Profile: The toxicity profile is combination-dependent. With imatinib, hematological and GI events are prominent, while with pomalidomide, hematological toxicity is the primary concern [1] [2] [3].
  • Manageability: Despite notable rates of grade 3-4 events, the combinations were consistently deemed well-tolerated and manageable with proactive monitoring and standard interventions [1] [2] [3].

References

Validated LC-MS/MS Method for Vactosertib Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters from a fully validated LC-MS/MS method for quantifying Vactosertib in rat plasma, which achieved a sensitivity of 1.0 ng/mL [1].

Parameter Specification
Instrument Waters LC-MS/MS system
Ionization Mode MRM, positive ionization
Analytical Column Agilent XDB C18 (50 × 2.1 mm, 5 μm)
Mobile Phase 0.2% formic acid : Acetonitrile (70:30, v/v)
Flow Rate 0.8 mL/min
Linear Range 1.0 - 1000.0 ng/mL
Coefficient (r²) 0.999
Sensitivity (LLOQ) 1.0 ng/mL
Accuracy 91.60% - 100.70%
Stability Stable across freeze-thaw cycles
Internal Standard Cabozantinib

| MRM Transitions | this compound: m/z 400.23 → 289.19 Cabozantinib (IS): m/z 502.13 → 323.07 |

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving high sensitivity in this compound bioanalysis? A1: Achieving a sensitivity of 1.0 ng/mL relies on the selectivity of the Multiple Reaction Monitoring (MRM) transitions. The specific transition of m/z 400.23 → 289.19 for this compound, combined with effective chromatographic separation, is crucial for minimizing background noise and enhancing signal-to-noise ratio at low concentrations [1].

Q2: My method sensitivity is poor. What are the first parameters to investigate? A2: You should prioritize checking these parameters:

  • Mobile Phase Composition: The reported method uses a mixture of 0.2% formic acid and acetonitrile (70:30). Optimizing the pH and organic solvent ratio can sharpen peak shape and improve ionization efficiency [1].
  • Column Choice: The method was developed on an Agilent XDB C18 (50 x 2.1 mm, 5 μm) column. A column with a smaller particle size or different stationary phase chemistry might enhance separation and sensitivity [1].
  • Sample Cleanup: Ensure your protein precipitation or solid-phase extraction effectively removes matrix components that can cause ion suppression in the mass spectrometer.

Q3: How can I ensure my method is robust and reproducible? A3: Follow the USFDA M10 bioanalytical method validation guidelines. This includes establishing a clear linear range (1-1000 ng/mL), demonstrating accuracy and precision within accepted limits (e.g., 85-115%), and conducting stability tests under various conditions, including freeze-thaw cycles [1].

Troubleshooting Guide

This workflow outlines a systematic approach to diagnosing and resolving common sensitivity issues:

Sensitivity Issue Sensitivity Issue Check Sample Preparation Check Sample Preparation Sensitivity Issue->Check Sample Preparation Review LC Conditions Review LC Conditions Sensitivity Issue->Review LC Conditions Optimize MS Parameters Optimize MS Parameters Sensitivity Issue->Optimize MS Parameters Plasma extraction efficiency low? Plasma extraction efficiency low? Check Sample Preparation->Plasma extraction efficiency low? Optimize protein precipitation or use SPE Optimize protein precipitation or use SPE Check Sample Preparation->Optimize protein precipitation or use SPE Poor peak shape? Poor peak shape? Review LC Conditions->Poor peak shape? Adjust mobile phase pH/gradient Adjust mobile phase pH/gradient Review LC Conditions->Adjust mobile phase pH/gradient Consider different C18 column Consider different C18 column Review LC Conditions->Consider different C18 column Low signal intensity? Low signal intensity? Optimize MS Parameters->Low signal intensity? Re-optimize MRM transition & collision energy Re-optimize MRM transition & collision energy Optimize MS Parameters->Re-optimize MRM transition & collision energy Verify ion source cleanliness Verify ion source cleanliness Optimize MS Parameters->Verify ion source cleanliness Plasma extraction efficiency low?->Optimize protein precipitation or use SPE Poor peak shape?->Adjust mobile phase pH/gradient Adjust mobile phase pH/gradient->Consider different C18 column Low signal intensity?->Re-optimize MRM transition & collision energy Re-optimize MRM transition & collision energy->Verify ion source cleanliness

Experimental Protocol: Key Steps for the LC-MS/MS Method

Here is a detailed workflow for the analytical method:

1. Sample Preparation 1. Sample Preparation 2. Chromatographic Separation 2. Chromatographic Separation 1. Sample Preparation->2. Chromatographic Separation Use Cabozantinib as Internal Standard (IS) Use Cabozantinib as Internal Standard (IS) 1. Sample Preparation->Use Cabozantinib as Internal Standard (IS) 3. Mass Spectrometric Detection 3. Mass Spectrometric Detection 2. Chromatographic Separation->3. Mass Spectrometric Detection Column: Agilent XDB C18 Column: Agilent XDB C18 2. Chromatographic Separation->Column: Agilent XDB C18 4. Data Analysis 4. Data Analysis 3. Mass Spectrometric Detection->4. Data Analysis Ionization: ESI+ Ionization: ESI+ 3. Mass Spectrometric Detection->Ionization: ESI+ Protein Precipitation Protein Precipitation Use Cabozantinib as Internal Standard (IS)->Protein Precipitation Mobile Phase: 0.2% FA/ACN (70:30) Mobile Phase: 0.2% FA/ACN (70:30) Column: Agilent XDB C18->Mobile Phase: 0.2% FA/ACN (70:30) Flow Rate: 0.8 mL/min Flow Rate: 0.8 mL/min Mobile Phase: 0.2% FA/ACN (70:30)->Flow Rate: 0.8 mL/min MRM: m/z 400.23 > 289.19 MRM: m/z 400.23 > 289.19 Ionization: ESI+->MRM: m/z 400.23 > 289.19

Abbreviations: FA (Formic Acid), ACN (Acetonitrile), ESI+ (Electrospray Ionization Positive Mode).

The experimental protocol can be broken down as follows [1]:

  • Sample Preparation: Include a stable isotope-labeled or structurally similar internal standard like Cabozantinib in all calibration standards and quality control samples to correct for variability.
  • Chromatographic Separation: Inject the processed sample onto the LC system. The method uses an Agilent XDB C18 column with an isocratic mobile phase of 0.2% formic acid and acetonitrile (70:30, v/v) at a flow rate of 0.8 mL/min to achieve a sharp, well-resolved peak for this compound.
  • Mass Spectrometric Detection: The eluent is directed into the mass spectrometer. This compound is detected in positive ion mode by monitoring its specific precursor-to-product ion transition (MRM) at m/z 400.23 → 289.19.
  • Data Analysis: Plot the peak area ratio (this compound/IS) against the nominal concentration of calibration standards to create a linear calibration curve (1.0 - 1000.0 ng/mL), which is used to back-calculate the concentration of unknown samples.

References

Chemical Properties & Storage Recommendations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information for handling Vactosertib in a research setting [1].

Property Specification / Recommendation
Molecular Weight 399.42 g/mol
CAS Number 1352608-82-2
Chemical Formula C₂₂H₁₈FN₇
Recommended Storage -20°C (for powder, 3-year stability)
Solubility 100 mg/mL in DMSO (250.36 mM)
Form Off-white to yellow solid

In Vivo Pharmacokinetic Parameters

The following data comes from a clinical study and describes the behavior of this compound in the human body after oral administration, which is relevant for understanding its stability in a biological system [2].

Parameter Value (100 mg dose) Value (200 mg dose)
Tmax (Time to Cmax) 1.3 ± 0.5 hours 1.5 ± 1.0 hours
t½ (Elimination Half-life) 3.5 ± 0.4 hours 3.3 ± 1.3 hours
AUCobs (Area Under Curve) 6175.5 ± 1349.7 ng/mL·h 4251.8 ± 1307.6 ng/mL·h

General Guidance for Sample Analysis

While a specific analytical method for this compound was not detailed, the research into a related ALK5 inhibitor provides a potential workflow. One study used Liquid Chromatography coupled with high-resolution Mass Spectrometry (LC-HR MS) to identify compounds from a complex mixture, which is a common approach for quantifying small molecules in biological matrices [3]. You could adapt this general methodology.

Below is a generalized workflow for developing an assay to measure this compound in biological samples:

G SamplePrep Sample Preparation LC Liquid Chromatography (LC) SamplePrep->LC MS High-Resolution Mass Spectrometry (HR-MS) LC->MS DataAnalysis Data Analysis & Quantification MS->DataAnalysis

Frequently Asked Questions & Troubleshooting

Based on the available data, here are answers to potential questions:

  • Q: How should I store this compound stock solutions?

    • A: It is recommended to prepare stock solutions in DMSO and store them at -80°C for long-term storage (up to 2 years) or at -20°C for shorter periods (1 year). Avoid repeated freeze-thaw cycles [1].
  • Q: What is the in vivo half-life of this compound?

    • A: Clinical data indicates a relatively short elimination half-life of approximately 3.3 to 3.5 hours in humans [2]. This should be considered when designing in vivo studies and planning sample collection time points.
  • Q: I cannot find a published protocol for analyzing this compound in plasma. What is a good starting point?

    • A: A robust approach would be to develop a method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The general workflow involves protein precipitation or liquid-liquid extraction of the biological sample, followed by chromatographic separation and detection using a mass spectrometer. The pharmacokinetic parameters (like Tmax and half-life) from clinical trials can guide the selection of appropriate calibration curve ranges and sample collection windows [2] [3].

Key Considerations for Your Experiments

To ensure reliable results in your work with this compound, please keep the following in mind:

  • Stability in Solution: The provided stability data is for the powder and stock solutions. The stability of this compound in aqueous buffers (e.g., PBS) or specific biological matrices (e.g., plasma, serum) must be determined experimentally in your lab.
  • Light Sensitivity: The compound's appearance is described as "off-white to yellow," which may suggest sensitivity to light. It is prudent to protect this compound solutions from light by using amber vials and performing procedures in low-light conditions where possible.
  • Validate Your Methods: Any analytical method you develop for quantifying this compound in biological samples must be fully validated for parameters like selectivity, sensitivity, accuracy, precision, and matrix effects.

References

overcoming Vactosertib rapid absorption and decline issues

Author: Smolecule Technical Support Team. Date: February 2026

Formulation and Dosing Strategies

The table below summarizes the core approaches to overcome Vactosertib's pharmacokinetic limitations.

Strategy Key Findings / Parameters Experimental Evidence / Clinical Context
Modified-Release Oral Formulation Bentonite-based freeze-dried powder; release: 18.0% at pH 1.2 vs. 95.6% at pH 7.4; in rodents: 52.5% lower C~max~, 3x longer T~max~ vs. oral solution [1]. Preclinical rodent model of ulcerative colitis [1].
Twice-Daily (BID) Dosing Schedule Short half-life (~3.3 hours); BID dosing maintains concentrations [2]; 200 mg BID established as Maximum Tolerated Dose (MTD) in clinical trials [3] [4]. Clinical phase 1b trial in multiple myeloma patients [3] [4].

Experimental Models & Protocols

Here are detailed methodologies from the research that you can adapt for your experiments.

1. Developing a Modified-Release Formulation This protocol is based on the development of a bentonite-based powder for targeted colonic release [1].

  • Formulation Composition: The modified-release formulation used this compound in a bentonite-based matrix, processed into a freeze-dried powder.
  • In-Vitro Release Testing: The drug release profile was evaluated using a dissolution apparatus with media at different pH levels to simulate the gastrointestinal tract:
    • pH 1.2 (simulating gastric fluid) for 2 hours.
    • pH 6.8 (simulating small intestinal fluid).
    • pH 7.4 (simulating colonic fluid).
  • In-Vivo Pharmacokinetic (PK) Study:
    • Animal Model: Rodent models of ulcerative colitis.
    • Dosing & Sampling: The bentonite formulation was administered orally, and blood samples were collected at predetermined time points.
    • Analysis: Plasma concentrations of this compound were measured, and PK parameters (C~max~, T~max~, AUC) were calculated and compared against a standard oral solution.

2. Characterizing Basic Pharmacokinetics This methodology outlines how this compound's short half-life was determined [2].

  • Study Design: A first-in-human phase 1 study in patients with advanced solid tumors.
  • Dosing and Sampling: Patients received a single oral dose of this compound (30 mg to 340 mg) under fasted conditions. Blood samples were collected seriously over time after administration.
  • PK Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key parameters, including:
    • T~max~: Time to reach maximum plasma concentration.
    • t~1/2~: Terminal half-life.
    • AUC: Area under the concentration-time curve.
    • CL/F: Apparent clearance.

Troubleshooting Common Scenarios

Problem: Inconsistent in-vitro release profiles for a modified-release formulation.

  • Potential Cause: The formulation matrix may not be robust enough to withstand variable GI conditions, or the manufacturing process is not fully optimized.
  • Solution: Ensure strict quality control of excipients (like bentonite grade and particle size) and process parameters (freeze-drying cycle). Conduct release testing in biorelevant media that more closely mimics the gastrointestinal fluids' ionic composition and surface tension.

Problem: The desired systemic exposure is not achieved despite BID dosing.

  • Potential Cause: The chosen dose is too low, or there is high inter-individual variability in drug absorption or metabolism.
  • Solution: Refer to clinical trial data for established dosing regimens. The phase 1b trial successfully used a regimen of 200 mg BID on days 1-5, 8-12, 15-19, and 22-26 of a 28-day cycle [3] [4]. Preclinical and clinical data show that this compound exhibits dose-proportional pharmacokinetics with negligible accumulation, supporting dose adjustments if needed [2].

Key Relationships and Strategies

This diagram illustrates the logical flow from identifying the problem to implementing and validating the solution.

vactosertib_strategy Rapid Absorption & Decline Rapid Absorption & Decline Strategy 1: Formulation Strategy 1: Formulation Rapid Absorption & Decline->Strategy 1: Formulation Strategy 2: Dosing Strategy 2: Dosing Rapid Absorption & Decline->Strategy 2: Dosing Bentonite Matrix Bentonite Matrix Strategy 1: Formulation->Bentonite Matrix BID Schedule BID Schedule Strategy 2: Dosing->BID Schedule Controlled Release Controlled Release Bentonite Matrix->Controlled Release Lower Cmax, Longer Tmax Lower Cmax, Longer Tmax Controlled Release->Lower Cmax, Longer Tmax Validated in Rodent Model Validated in Rodent Model Lower Cmax, Longer Tmax->Validated in Rodent Model Sustained Concentration Sustained Concentration BID Schedule->Sustained Concentration Improved Efficacy Improved Efficacy Sustained Concentration->Improved Efficacy Validated in Clinical Trial Validated in Clinical Trial Improved Efficacy->Validated in Clinical Trial

References

Vactosertib versus other TGF-β pathway inhibitors efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of TGF-β Pathway Inhibitors

Inhibitor / Drug Class / Type Key Indications (from search results) Reported Efficacy Outcomes Clinical Trial Phase (cited)

| Vactosertib | Small-molecule TGF-βRI (ALK5) kinase inhibitor | - Relapsed/Refractory Multiple Myeloma (RRMM)

  • Pancreatic Ductal Adenocarcinoma (PDAC) | - Combined with pomalidomide: 82% 6-month progression-free survival in RRMM (vs 20% with pomalidomide alone) [1] [2].
  • Synergistically enhanced gemcitabine cytotoxicity, reduced ECM, inhibited metastasis in PDAC models [3]. | Phase 1b [1] [2] | | Fresolimumab (GC1008) | Pan-isoform TGF-β neutralizing antibody | - Focal Segmental Glomerulosclerosis (FSGS) | - In a phase II trial for FSGS: -18.5% mean change in UPCR (urine protein) at 1 mg/kg, but pre-specified efficacy endpoints were not met [4]. | Phase II [4] | | LY2382770 | TGF-β1-specific neutralizing antibody | - Diabetic nephropathy | - A phase II trial in diabetic nephropathy failed to show a benefit on the primary endpoint (change in glomerular filtration rate) [4]. | Phase II [4] | | Pirfenidone | Small-molecule (mechanism not fully defined) | - Liver fibrosis (mentioned as having potential) | - Clinical trials have "demonstrated potential for fibrosis reversal in patients with chronic hepatitis" [5]. (Specific efficacy metrics not provided in search results). | Not Specified [5] |

Detailed Efficacy Data and Experimental Protocols

This compound in Multiple Myeloma (Phase 1b Trial NCT03143985)

  • Patient Population: Heavily pretreated RRMM patients who had received ≥2 prior lines of therapy, including a proteasome inhibitor and an immunomodulatory drug (IMiD) [1] [2].
  • Treatment Protocol: this compound was administered orally on an intermittent schedule (days 1-5, 8-12, 15-19, 22-26 of a 28-day cycle) at four dose levels (60 mg QD to 200 mg BID), in combination with a standard regimen of pomalidomide (4 mg QD on days 1-21) [1] [2].
  • Efficacy Endpoints: The combination demonstrated a promising 6-month progression-free survival (PFS) rate of 82%, which compares favorably to a historical 20% PFS-6 with pomalidomide alone. The clinical benefit rate (CBR) was 75% [1] [2].

This compound in Pancreatic Cancer (Preclinical Study)

  • Cell Line and Models: Human pancreatic cancer cells (e.g., PANC-1) and orthotopic mouse models [3].
  • Treatment Protocol: In vitro, cells were treated with this compound and/or gemcitabine. In vivo, mouse models received this compound (50 mg/kg, orally) and/or gemcitabine (25 mg/kg, intraperitoneally) [3].
  • Experimental Readouts:
    • Cell Viability: Measured by MTT assay. This compound synergistically enhanced gemcitabine's cytotoxic effect [3].
    • Apoptosis: Assessed by FACS analysis and measurement of caspase-3 and PARP cleavage. The combination treatment significantly induced mitochondrial-mediated apoptosis [3].
    • Extracellular Matrix (ECM) and Metastasis: Expression of ECM components (collagen, fibronectin, α-SMA) was analyzed by immunoblotting. Cell migration and invasion were assessed by wound-healing and Transwell assays. The combination potently inhibited ECM production and metastatic behaviors [3].
    • In Vivo Tumor Growth: The combination of this compound and gemcitabine significantly suppressed tumor growth in orthotopic mouse models compared to monotherapies [3].

TGF-β Signaling Pathway and Inhibitor Mechanisms

The following diagram illustrates the TGF-β signaling pathway and the points where different classes of inhibitors, including this compound, act.

G LatentTGFB Latent TGF-β Complex (in ECM) ActiveTGFB Active TGF-β LatentTGFB->ActiveTGFB Activation (Integrins, Proteolysis) TBR2 TβRII Receptor ActiveTGFB->TBR2 Binds TBR1 TβRI Receptor (ALK5) TBR2->TBR1 Phosphorylates pSmad23 p-Smad2/3 TBR1->pSmad23 Phosphorylates Smad4 Smad4 pSmad23->Smad4 Binds Complex p-Smad2/3/Smad4 Complex Smad4->Complex Nucleus Nucleus Complex->Nucleus Transcription Target Gene Transcription (Fibrosis, EMT, Immunosuppression) Nucleus->Transcription Fresolimumab Fresolimumab (Neutralizing Antibody) Fresolimumab->ActiveTGFB Neutralizes This compound This compound (Small-molecule TβRI Inhibitor) This compound->TBR1 Inhibits

The diagram above shows the TGF-β signaling cascade. Upon activation, TGF-β binds to its receptors, leading to the phosphorylation and activation of Smad2/3. These complex with Smad4, translocate to the nucleus, and drive the transcription of genes involved in fibrosis, epithelial-mesenchymal transition (EMT), and immunosuppression [6] [7]. This compound acts intracellularly by directly inhibiting the kinase activity of the TβRI receptor, thereby blocking downstream signaling [3]. In contrast, antibodies like Fresolimumab work extracellularly by neutralizing the TGF-β ligand itself, preventing it from engaging its receptor [4].

Interpretation of Comparative Efficacy

  • This compound's Profile: The promising efficacy of this compound, particularly in RRMM, appears to be linked to its dual mechanism: direct tumor-intrinsic activity (reducing cancer cell viability) and immunomodulatory effects (reinvigorating T-cells in the tumor microenvironment) [1]. Its oral bioavailability and synergy with other agents are key advantages.
  • Challenges with Broad TGF-β Blockade: The less robust clinical outcomes with neutralizing antibodies like Fresolimumab and LY2382770 highlight the challenges of systemic TGF-β blockade. TGF-β has pleiotropic roles in homeostasis, and its complete inhibition can lead to on-target toxicities (e.g., autoimmune manifestations, cardiotoxicity) and may lack sufficient potency as a monotherapy in some contexts [4] [7].
  • Context is Crucial: Efficacy is highly dependent on the biological context. In advanced cancers where TGF-β promotes immunosuppression and metastasis, inhibition is beneficial. However, in other disease settings or patient populations, the risks may outweigh the benefits.

References

Vactosertib pharmacokinetic comparison across species

Author: Smolecule Technical Support Team. Date: February 2026

Vactosertib Pharmacokinetics: Human vs. Rat Data

The following table consolidates the available pharmacokinetic parameters for this compound. Note that study designs, especially concerning dosage and formulation, differ between the human and rat data.

Parameter Humans (Advanced Solid Tumors) [1] [2] Rats (Preclinical Study) [3]
Dosage Form Immediate-release tablet (in Phase 1 trial) Not specified (powder likely in solution)
Administered Dose 30 mg to 340 mg (once daily) 40 mg/kg
Route Oral Intraperitoneal
Time to Max Concentration (Tmax) 1.2 - 1.5 hours Not explicitly reported
Terminal Half-Life (T1/2) 3.0 - 3.2 hours Not explicitly reported
Apparent Clearance (CL/F) 29 - 31.9 L/h Not applicable
Volume of Distribution (Vd/F) 82.9 - 133 L Not applicable
Oral Bioavailability (F) Not reported 51%
Key Findings Rapid absorption and elimination; dose-proportional exposure; negligible accumulation with once-daily dosing. Demonstrated good systemic exposure after intraperitoneal administration.

Key Experimental Methodologies

The data in the table above are derived from standardized and well-recognized experimental methods in drug development.

  • Human Phase I Study Design [1] [2] [4]: This was a first-in-human, dose-escalation study. Patients with advanced solid tumors received fixed oral doses of this compound once daily. Blood samples were collected at predetermined times after the dose. Pharmacokinetic analysis was performed using non-compartmental methods and population pharmacokinetic modeling to estimate the key parameters.
  • Preclinical Rat Study [3]: The pharmacokinetic profile and oral bioavailability in rats were established through in vivo studies. While the specific methodology is not detailed in the provided excerpt, such studies typically involve administering the drug to rats via intravenous and oral routes, followed by serial blood collection. The concentration-time data from both routes are then analyzed to calculate absolute bioavailability.

Insights from Pharmacokinetic Data

The consistent observation of a short half-life across species has been a critical factor in guiding the clinical development of this compound.

  • Short Half-Life and Dosing Strategy: The short half-life of approximately 3 hours in humans indicates that the drug is eliminated quickly from the body. As noted in the clinical study, this suggests that a once-daily dosing regimen may be insufficient to maintain drug concentrations above a therapeutically effective level for the entire day [1]. This insight has directly influenced later clinical trials, which now often use twice-daily (BID) dosing to achieve more sustained target coverage [5].
  • Formulation Development: To overcome the limitations of the immediate-release formulation, researchers are developing advanced drug delivery systems. One example is a bentonite-based modified-release formulation designed to slow down the absorption of this compound, leading to a lower peak concentration (Cmax) and a threefold longer absorption phase in rodent models [6].

DOT Language Diagrams

To better visualize the journey of this compound in the body and the subsequent development process, you can refer to the following diagrams.

vactosertib_pk OralDose Oral Dose GI Gastrointestinal Tract OralDose->GI RapidAbsorption Rapid Absorption GI->RapidAbsorption Plasma Plasma ShortHalfLife Short Half-Life (~3h) Plasma->ShortHalfLife RapidAbsorption->Plasma Elimination Elimination ShortHalfLife->Elimination TwiceDaily Twice-Daily Dosing ShortHalfLife->TwiceDaily Clinical Strategy MRFormulation Modified-Release Formulation ShortHalfLife->MRFormulation Development Strategy

Diagram 1: A simplified depiction of this compound's pharmacokinetic profile and the strategies developed to address its short half-life.

workflow Preclinical Preclinical Data (Rats) FIH First-in-Human Phase I Trial Preclinical->FIH PKAnalysis PK Analysis (Non-compartmental & Population Modeling) FIH->PKAnalysis KeyFinding Key Finding: Short Half-Life PKAnalysis->KeyFinding Strategy Optimized Dosing & Formulation KeyFinding->Strategy

Diagram 2: The logical workflow from initial studies to the application of pharmacokinetic data in clinical development.

References

Vactosertib anti-tumor efficacy comparison with PRMT5 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Vactosertib and PRMT5 Inhibitors

The table below summarizes the core characteristics and available efficacy data for this compound and PRMT5 inhibitors based on recent preclinical and clinical studies.

Aspect This compound (TGF-β Inhibitor) PRMT5 Inhibitors
Molecular Target TGF-β type I receptor kinase (ALK5) [1] Protein arginine methyltransferase 5 (PRMT5) [2] [3]
Primary Mechanism Inhibits TGF-β signaling, reducing metastasis, immunosuppression, and stromal fibrosis [2] [1]. Inhibits symmetric dimethylarginine (SDMA) of proteins, affecting splicing, transcription, and cell cycle progression [2] [3].
Key Monotherapy Efficacy (Preclinical) Slight reduction in tumor invasion and stromal tissue; did not significantly improve survival in an orthotopic PDAC model [2]. Suppressed tumor growth rate and reduced final tumor volume in subcutaneous PDAC models [2].
Key Combination Efficacy Synergistic with PRMT5 inhibitor T1-44, reducing tumor area by >90% and significantly improving survival in a PDAC model [2]. Clinical benefit rate of 75% when combined with pomalidomide in a multiple myeloma trial [1]. Synergistic with TGF-β inhibitor this compound [2]. Also shows synergy with KRAS inhibitors (e.g., Sotorasib, MRTX1133) and chemotherapy (e.g., Gemcitabine) in PDAC models [3].
Relevant Cancer Types Pancreatic cancer, multiple myeloma, others in clinical trials [2] [1] [4]. Pancreatic cancer (especially MTAP-deleted subtype), other solid and hematologic cancers [2] [3].

Detailed Experimental Data and Protocols

For researchers looking to understand or replicate the foundational findings, here is a detailed breakdown of the key experiments and their methodologies.

  • Synergistic Combination Study in Pancreatic Cancer: A pivotal study investigated the combination of the PRMT5 inhibitor T1-44 and this compound [2].

    • Experimental Model: A syngeneic orthotopic mouse model of pancreatic ductal adenocarcinoma (PDAC) was established using Panc02 mouse cancer cells injected into the pancreas of C57BL/6 mice [2].
    • Dosing Protocol:
      • T1-44: 50 mg/kg, administered orally twice a day (BID).
      • This compound: Specific dose not detailed in the abstract, administered concurrently [2].
    • Primary Outcomes:
      • Survival: While single-agent treatments showed no significant benefit, the combination led to 60% of mice surviving beyond 50 days [2].
      • Tumor Burden: The combination treatment shrank the average tumor area by over 90% compared to the vehicle control group [2].
      • Mechanistic Insight: RNA sequencing of tumor tissues revealed that the combination therapy uniquely altered genes involved in cell migration, extracellular matrix organization, and apoptotic processes. A key finding was the marked induction of the tumor suppressor gene Btg2 [2].
  • Next-Generation PRMT5 Inhibitors and KRAS Inhibition: Research has advanced to develop PRMT5 inhibitors with a better therapeutic window.

    • Compound: MRTX1719 (an MTA-cooperative PRMT5 inhibitor).
    • Experimental Model: Efficacy was tested in MTAP-deleted PDAC patient-derived xenograft (PdX) models [3].
    • Mechanism & Combination: This inhibitor is selectively lethal to MTAP-deleted cancer cells, which constitute about 26% of PDAC cases. It has shown synergistic tumor regression in combination with the KRASG12D inhibitor MRTX1133, converging on the activation of the retinoblastoma (RB) tumor suppressor protein [3].
  • Clinical Safety and Tolerability of this compound:

    • Trial Design: A Phase 1b trial in relapsed/refractory multiple myeloma patients evaluated this compound in combination with pomalidomide.
    • Dosing: The maximum tolerated dose (MTD) of this compound was established at 200 mg orally, twice a day (on a schedule of 21 days on, 7 days off per 28-day cycle) [1].
    • Safety Profile: The combination was generally well-tolerated, with manageable adverse events. The most common grade 3/4 events were hematological (e.g., decreased neutrophils) [1].

Signaling Pathways and Synergistic Mechanism

The following diagram illustrates the core mechanisms of this compound and PRMT5 inhibitors, and how their inhibition converges to disrupt cancer progression, suggesting a rationale for their synergy.

synergy_mechanism cluster_membrane Plasma Membrane / Cytoplasm TGFB TGF-β ALK5 TβRI/ALK5 TGFB->ALK5 Smad p-Smad2/3 ALK5->Smad Nucleus Nucleus Smad->Nucleus PRMT5_Node PRMT5-MEP50 Complex SDMA sDMA Substrates PRMT5_Node->SDMA SDMA->Nucleus Transcription Altered Gene Expression Nucleus->Transcription Progression Cancer Progression (Migration, EMT, Immune Evasion) Transcription->Progression Synergy Synergistic Effect: ↑ Tumor Cell Death ↓ Migration/Invasion ↑ Btg2 Expression Transcription->Synergy This compound This compound This compound->ALK5 PRMT5i PRMT5 Inhibitor PRMT5i->PRMT5_Node

The diagram above shows how this compound and PRMT5 inhibitors target two parallel pathways that both contribute to cancer progression. Their simultaneous inhibition leads to a synergistic disruption of the gene expression programs that drive tumor growth and survival [2].

Interpretation and Future Directions

The experimental data suggests that the therapeutic potential of this compound and PRMT5 inhibitors may be most fully realized not as monotherapies, but in rational combinations.

  • This compound's Role: Its primary value lies in modulating the Tumor Microenvironment (TME). By blocking TGF-β signaling, it can potentially reduce immunosuppression, stromal fibrosis (desmoplasia), and cell migration, thereby making the tumor more vulnerable to other agents [2] [1].
  • PRMT5 Inhibitors' Role: These agents directly target cancer cell dependencies, particularly in genetically defined subtypes like MTAP-deleted PDAC. They disrupt essential cellular processes like RNA splicing and signal transduction [3].
  • The Synergy Rationale: The potent synergy observed in preclinical models likely arises from a simultaneous attack on the cancer cell's internal machinery (by the PRMT5 inhibitor) and the external supportive and protective TME (by this compound) [2]. This multi-pronged attack can lead to dramatically improved outcomes, as seen in the pancreatic cancer model.

References

Vactosertib combination therapy versus monotherapy outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Vactosertib Clinical Outcomes: Combination vs. Monotherapy

The following table consolidates key clinical findings from recent studies. The data for combination therapy comes from a Phase 1b trial in multiple myeloma, while the monotherapy data is from a Phase 1 trial in osteosarcoma.

Aspect Combination Therapy (this compound + Pomalidomide) Monotherapy (this compound)
Clinical Trial Phase Phase 1b (Relapsed/Refractory Multiple Myeloma) [1] [2] Phase 1 (Relapsed/Refractory Osteosarcoma) [3]
Patient Population Heavily pre-treated (≥2 prior lines of therapy) [1] [2] Heavily pre-treated (multiple recurrences) [3]
Efficacy - Best Response Partial Response (PR) in 4/20 patients [2] Complete Response (CR) in 1/11 patients; Partial Response (PR) in 3/11 patients [3]
Efficacy - 6-month Progression-Free Survival (PFS) 82% [1] [2] Data not publicly reported in results.
Objective Response Rate (ORR) Not specifically reported (Clinical Benefit Rate was 75%) [2] 36.4% (4 out of 11 patients) [3]
Safety & Tolerability Manageable adverse event profile; Maximum Tolerated Dose (MTD) defined as 200 mg twice daily [1] [2] Excellent safety and tolerability; no dose-limiting toxicity (DLT) observed [3]

Preclinical Evidence for Combination with Radiotherapy

Beyond clinical combinations with other drugs, strong preclinical evidence supports combining this compound with radiotherapy to suppress cancer metastasis.

Study Type Cancer Model Combination Partner Key Findings
Preclinical *In Vivo* Mouse breast cancer model (4T1-Luc cells) [4] Radiation This compound + Radiation significantly suppressed breast-to-lung metastasis compared to radiation alone [4].
Preclinical *In Vitro* 4T1-Luc & MDA-MB-231 breast cancer cells [4] Radiation The combination suppressed radiation-induced Epithelial-Mesenchymal Transition (EMT) and Cancer Stem Cell (CSC) properties [4].

Detailed Experimental Protocols

For researchers interested in the methodologies, here are the key experimental details from the cited studies.

Clinical Trial Protocol (Combination Therapy)
  • Trial Design: Phase 1b, dose-escalation study in relapsed/refractory multiple myeloma (NCT03143985) [1] [2].
  • Dosing Schedule: this compound was administered orally on days 1-5, 8-12, 15-19, and 22-26 of a 28-day cycle. Pomalidomide (4 mg) was given on days 1-21 of the same cycle [1] [2].
  • Endpoint Analysis: Primary endpoints were safety, tolerability, and determining the Maximum Tolerated Dose (MTD). Secondary endpoints included pharmacokinetics and 6-month progression-free survival [1] [2].
Preclinical Experiment Protocol (with Radiotherapy)
  • *In Vivo* Model: 4T1-Luc mouse breast cancer cells were injected into the mammary fat pad of female BALB/c mice. When tumors reached 70-100 mm³, mice were treated with this compound (2.5 mg/kg, orally) for two weeks, concurrently with whole-body radiation (4 Gy/day for 3 days) [4].
  • *In Vitro* Assays: 4T1-Luc and MDA-MB-231 cells were starved, pre-treated with this compound (100 nM) for 30 minutes, and then irradiated (10 Gy). After 24 hours, analyses were performed including [4]:
    • Western Blotting: To detect EMT markers (Vimentin, Fibronectin, Snail, Slug, Twist, N-cadherin) and phosphorylated Smad2/3.
    • Mammosphere Formation Assay: To assess Cancer Stem Cell (CSC) properties.
    • Wound Healing Assay: To measure cell motility.

TGF-β Signaling Pathway and this compound's Mechanism

The diagram below illustrates the TGF-β/Smad signaling pathway and the specific point where this compound acts as an inhibitor.

g cluster_inhibitor This compound Inhibition Point TGFb Active TGF-β TbRII TβRII TGFb->TbRII TbRI TβRI (ALK5) TbRII->TbRI pSmad23 p-Smad2/3 TbRI->pSmad23 Smad4 Smad4 pSmad23->Smad4 Complex p-Smad2/3/Smad4 Complex Smad4->Complex Nucleus Nucleus Complex->Nucleus TargetGenes EMT, Fibrosis, Immunosuppression Target Gene Expression Nucleus->TargetGenes This compound This compound Inhibition This compound->Inhibition Inhibition->TbRI

The following table explains the key components and outcomes of this pathway.

Pathway Component Role in Signaling Biological Outcome
TβRI (ALK5) Key signaling kinase; target of this compound [1] [4] Phosphorylates Smad2/3 to initiate the canonical pathway [5] [6].
p-Smad2/3/Smad4 Complex Transcription factor complex [5] Regulates gene expression in the nucleus [5].
Target Gene Expression Final step of the pathway [5] Drives disease processes like Epithelial-Mesenchymal Transition (EMT), fibrosis, and immunosuppression [5] [4] [6].

Interpretation of the Current Data

  • Combination Therapy Shows Strong Synergy: The high 82% 6-month PFS in heavily pre-treated multiple myeloma patients, where pomalidomide alone historically achieves only 20%, strongly suggests this compound can reverse resistance and synergize with other agents [1] [2]. The preclinical data with radiotherapy further supports its role as a powerful combination partner [4].
  • Promising Monotherapy Activity Exists: The recent complete and partial responses in osteosarcoma as a single agent are significant, especially in a rare and hard-to-treat cancer [3]. This indicates that for certain tumor types, monotherapy can be effective.
  • Context is Key: Directly comparing the 36.4% ORR (monotherapy) with the 75% Clinical Benefit Rate (combination) is not appropriate, as these figures come from different patient populations (osteosarcoma vs. multiple myeloma) and trial phases. The data should be viewed as complementary evidence of this compound's broad therapeutic potential.

The available data is promising but still emerging. Further results from ongoing Phase 2 trials in osteosarcoma and other cancers will be crucial to fully delineate the optimal use of this compound, both alone and in combination.

References

Vactosertib efficacy across different cancer types comparison

Author: Smolecule Technical Support Team. Date: February 2026

Vactosertib Efficacy Across Cancer Types

Cancer Type Research Model Combination Treatment Key Efficacy Findings Proposed Primary Mechanism Source
Multiple Myeloma Phase 1b Clinical Trial (N=20) Pomalidomide 6-month PFS: 82%; 4/20 patients achieved Partial Response (PR) Overcoming immunosuppression in tumor microenvironment; reduced PD-1+ CD8+ T-cells [1]
Breast Cancer In vivo (4T1-Luc mouse model) Radiotherapy Significant suppression of breast-to-lung metastasis Inhibition of radiation-induced EMT and CSC properties [2]
Breast Cancer In vivo (4T1-Luc mouse model) & in vitro Radiotherapy Reduced radiation-induced fibrosis and oxidative stress Inhibition of TGF-β/Smad signaling and fibrosis markers (PAI-1, α-SMA) [3]
Colorectal Cancer In vivo (mouse model of liver mets) Anti-PD-1 Immunotherapy Eradicated liver metastases in a microsatellite stable (MSS) model Blocking TGF-β signaling to overcome immunotherapy resistance [4]
Pancreatic Cancer In vitro (cell lines) PRMT5 Inhibitor (T1-44) Inhibited tumor invasion and prolonged survival in a murine model Co-targeting TGF-β and PRMT5 pathways [1]

Experimental Protocols Overview

The preclinical and clinical studies followed standardized methodologies to evaluate this compound's activity. The workflow below illustrates the common in vivo and in vitro experimental designs.

G cluster_in_vivo In Vivo Models (e.g., Mouse) cluster_in_vitro In Vitro Models (e.g., Cell Lines) Start Study Initiation InVivo1 1. Implant Cancer Cells Start->InVivo1 InVitro1 1. Cell Culture & Seeding Start->InVitro1 InVivo2 2. Randomize Treatment Groups InVivo1->InVivo2 InVivo3 3. Administer: • this compound (e.g., 2.5 mg/kg, oral) • Combination Therapy (e.g., Radiation) • Vehicle Control InVivo2->InVivo3 InVivo4 4. Analyze Outcomes: • Tumor Volume & Metastasis • Biomarker Expression (IHC, qPCR) • Survival InVivo3->InVivo4 InVitro2 2. Pre-treatment with This compound (e.g., 100 nM) InVitro1->InVitro2 InVitro3 3. Apply Stimulus (e.g., Radiation, 10 Gy) InVitro2->InVitro3 InVitro4 4. Conduct Assays: • Western Blot (p-SMAD2/3) • Wound Healing / Invasion • Mammosphere Formation InVitro3->InVitro4

Here is a more detailed breakdown of the key methodological components:

  • *In Vivo* Models: For the breast cancer studies, researchers used 4T1-Luc cells implanted into the mammary fat pad of BALB/c mice [2] [3]. This compound was typically administered orally at 2.5 mg/kg [2]. In the colorectal cancer liver metastasis model, this compound was effective in combination with anti-PD-1, specifically in a microsatellite stable (MSS) model, which is typically resistant to immunotherapy [4].
  • *In Vitro* Assays: Cell lines (e.g., 4T1-Luc, MDA-MB-231) were often serum-starved before being pre-treated with this compound (e.g., 100 nM) for 30 minutes prior to irradiation or other stimuli [2]. Key downstream analyses included:
    • Western Blotting: To measure phosphorylation of SMAD2/3 (p-SMAD2/3) and expression of EMT (e.g., Vimentin, Snail) and fibrosis markers (e.g., PAI-1, α-SMA) [2] [3].
    • Mammosphere Formation Assay: To assess self-renewal capability of cancer stem cells (CSCs) [2].
    • Wound Healing Assay: To evaluate cell migration and motility [2].
  • Clinical Trial Design: The phase 1b trial in multiple myeloma was a dose-escalation study. This compound was administered orally on an intermittent schedule (days 1-5, 8-12, 15-19, 22-26 of a 28-day cycle) in combination with a standard dose of pomalidomide. The maximum tolerated dose (MTD) was established at 200 mg twice daily [1].

This compound Mechanism of Action

This compound is a highly potent, selective, and orally bioavailable inhibitor of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5) [2] [1]. It primarily blocks the canonical TGF-β/Smad signaling pathway. The diagram below illustrates this pathway and where this compound acts.

G TGFb TGF-β Ligand TbRII TβRII (Type II Receptor) TGFb->TbRII TbRI TβRI / ALK5 (Type I Receptor) TbRII->TbRI Smad23 SMAD2/3 (Phosphorylation) TbRI->Smad23 Phosphorylation Smad4 SMAD4 (Complex Formation) Smad23->Smad4 Nucleus Nucleus Smad4->Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes Emt • EMT • Invasion TargetGenes->Emt Fibrosis • Fibrosis TargetGenes->Fibrosis Immuno • Immune Evasion TargetGenes->Immuno Stemness • Cancer Stemness TargetGenes->Stemness This compound *this compound* This compound->TbRI Inhibits

By inhibiting ALK5, this compound prevents the downstream signaling that leads to several pro-tumorigenic processes, including [5] [2] [1]:

  • Epithelial-Mesenchymal Transition (EMT) and metastasis.
  • Cancer Stem Cell (CSC) enrichment and self-renewal.
  • Fibrosis and tissue stiffening.
  • Immune suppression in the tumor microenvironment.

Interpretation and Research Context

  • Stage of Evidence: The promising efficacy data in solid tumors like breast and colorectal cancer are from preclinical studies. While compelling, their translational validity in human patients requires confirmation in clinical trials. The data for multiple myeloma, though from a small early-stage trial, represents direct human evidence [2] [1] [3].
  • Combination Strategy: this compound is primarily investigated as a combination therapy. Its value lies in sensitizing tumors to other treatments—like immunotherapy in colorectal cancer or radiotherapy in breast cancer—by mitigating TGF-β-mediated resistance mechanisms [4] [2].
  • Dosing Schedule: The intermittent dosing schedule (e.g., 5 days on, 2 days off) used in clinical trials is designed to manage potential toxicity while maintaining efficacy [1].

References

Vactosertib toxicity profile compared to other kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Vactosertib Safety Profile at a Glance

Safety Parameter Observed Incidence in Phase 1b Trial (N=20) Common Adverse Events (Grades 1-3) Dose-Limiting Toxicities (DLTs) & Serious Adverse Events (SAEs)
Overall Tolerability Well-tolerated at all doses with a manageable adverse event profile [1] [2] Fatigue, decreased white blood cell count (55% Gr3), decreased neutrophil count (20% Gr4) [2] One DLT (Grade 4 hepatotoxicity); No treatment-related deaths [2]
Maximum Tolerated Dose (MTD) 200 mg orally, twice daily [1] [2] - -

Key Clinical Trial Methodology

The safety data in the table above was generated under a specific and rigorous clinical protocol. Understanding the methodology is crucial for interpreting the results.

  • Trial Design: This was a phase 1b, single-arm, dose-escalation study following a classical "3+3" design. The primary endpoints were safety, tolerability, and determining the Maximum Tolerated Dose (MTD) [1] [2].
  • Patient Population: The trial enrolled heavily pre-treated patients with relapsed and/or refractory multiple myeloma who had received at least two prior lines of therapy [1].
  • Dosing Schedule: this compound was administered orally for five consecutive days followed by a two-day rest, each week of a 28-day cycle. It was given in combination with pomalidomide (4 mg daily on days 1-21) [1] [2].
  • Safety Monitoring: Adverse events were systematically categorized and graded for severity according to the Common Terminology Criteria for Adverse Events (CTCAE) version 4.0 [1].

Mechanistic Basis for this compound's Toxicity Profile

This compound's safety and toxicity patterns are directly linked to its targeted inhibition of the TGF-β signaling pathway, which differs from the targets of most other kinase inhibitors. The following diagram illustrates this pathway and the point of this compound's intervention.

G TGFb TGF-β Ligand Receptor TβRII • TβRI (Receptor Complex) TGFb->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad Nucleus Nucleus Smad->Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes This compound This compound (TβRI Inhibitor) This compound->Receptor  Inhibits

This targeted action leads to specific physiological effects:

  • Immuno-Modulatory Effects: By blocking TGF-β's immunosuppressive signals in the tumor microenvironment, this compound can reinvigorate T-cell fitness and cytotoxic activity [1] [2] [3]. This mechanism is distinct from kinase inhibitors that directly target tumor cell proliferation.
  • Distinct Toxicity Patterns: The toxicity profile is dominated by manageable cytopenias (low blood cell counts) and fatigue [2]. It generally lacks the severe off-target effects, such as the specific hepatotoxicity linked to certain ROS1 inhibitors or the pronounced cardiovascular issues associated with some other kinase inhibitor classes [4].

Comparative Context with Other Kinase Inhibitors

While a direct, quantitative meta-analysis for this compound across all cancer types is not yet available, placing its known profile in the context of other kinase inhibitor classes highlights its distinct nature.

  • Contrast with ROS1 TKIs: A meta-analysis of ROS1 tyrosine kinase inhibitors (TKIs) like entrectinib and lorlatinib shows they have high rates of systemic all-grade adverse events (90-99%) and notable specific toxicities such as dizziness, edema, and hepatotoxicity [4]. This compound's reported safety profile, in its specific trial context, does not highlight these same patterns.
  • Contrast with BCR-ABL TKIs: Patient-reported outcomes for chronic myeloid leukemia (CML) treatments reveal a high burden of low-grade but chronic symptoms with inhibitors like imatinib, dasatinib, and nilotinib, including fatigue, muscle pain, and skin problems [5]. This underscores the importance of quality-of-life tolerability, an area where this compound's manageable profile in trials appears promising.

Key Takeaways for Researchers

  • Favorable Early Profile: In the phase 1b setting, this compound combined with pomalidomide showed a manageable safety profile with a defined MTD and no unexpected serious toxicities [1] [2].
  • Mechanism-Driven Tolerability: Its unique action on the TGF-β pathway may contribute to a different toxicity signature compared to proliferation-targeted kinase inhibitors, potentially offering a better therapeutic window in combination regimens [3].
  • Ongoing Evaluation: The safety and efficacy of this compound are being further investigated in ongoing clinical trials for various solid tumors and hematologic malignancies [6].

References

Vactosertib anti-metastatic effect validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Vactosertib Anti-Metastatic Validation: Key Studies

The following table consolidates findings from various studies examining the anti-metastatic effects of this compound.

Cancer Type / Model Study Type Combination Agent Key Findings on Metastasis & Invasion Proposed Primary Mechanism
Multiple Myeloma [1] Phase 1b Clinical Trial (N=20) Pomalidomide Reduced TGF-β levels in bone marrow; decreased PD-1+ CD8+ T-cells; reinvigorated T-cell fitness in the tumor microenvironment. TGF-β receptor I (ALK5) inhibition; Immunomodulation
Pancreatic Cancer [2] Preclinical (In vitro & in vivo) Gemcitabine Significantly inhibited migration and invasion of cancer cells; reduced tumor growth in orthotopic models. Inhibition of TGF-β/Smad2 signaling; Reduction of ECM components (collagen, fibronectin, α-SMA)
Pancreatic Cancer (Contextual) [3] Preclinical (Review of TβR1 targeting) N/A (Mentioned as a TβR1 inhibitor with anti-metastatic effect in Phase 2 trials for colorectal/gastric cancer) Cited as an example of a TβR1 inhibitor with clinical anti-metastatic activity. TGF-β receptor I (TβR1) inhibition

Detailed Experimental Protocols

Here is a deeper look into the methodologies used in the key studies cited above.

1. Phase 1b Trial in Multiple Myeloma [1]

  • Patient Population: Adults with relapsed/refractory multiple myeloma (RRMM) who had received at least two prior lines of therapy.
  • Dosing Protocol: this compound was administered orally on days 1-5, 8-12, 15-19, and 22-26 of a 28-day cycle. It was tested at four dose levels (60 mg once daily to 200 mg twice daily) in combination with a standard dose of pomalidomide (4 mg daily on days 1-21).
  • Primary Endpoints: Safety, tolerability, and determination of the Maximum Tolerated Dose (MTD), which was established at 200 mg twice daily.
  • Correlative Analysis:
    • Immunomonitoring: Flow cytometry was used to analyze T-cell populations (e.g., CD8+ PD-1+ cells) from patient samples.
    • Biomarker Analysis: TGF-β levels were measured in patient bone marrow.
    • *In vitro* Supplements: Co-culture experiments demonstrated that this compound and pomalidomide increased CD8+ T-cell cytotoxic activity against myeloma cells.

2. Preclinical Study in Pancreatic Cancer [2]

  • *In vitro* Models: Used human pancreatic cancer cell lines.
    • Viability Assay: Cells were treated with this compound and gemcitabine, alone and in combination, to assess synergistic cytotoxicity.
    • Migration/Invasion Assays: Likely utilized Boyden chamber (transwell) assays to measure the ability of cells to migrate and invade through a basement membrane matrix.
    • Western Blotting: Analyzed protein expression to confirm inhibition of the TGF-β pathway (e.g., reduced phospho-Smad2) and reduction in ECM proteins (collagen, fibronectin).
  • *In vivo* Model: Employed orthotopic mouse models, where human pancreatic cancer cells are implanted into the pancreas of immunodeficient mice.
    • Treatment: Mice were treated with vehicle, gemcitabine alone, this compound alone, or the combination.
    • Endpoint Analysis: Tumor growth and weight were measured to evaluate the anti-tumor effect of the combination therapy.

This compound's Mechanism of Action

This compound exerts its anti-metastatic effects by specifically targeting and inhibiting the Transforming Growth Factor-Beta (TGF-β) type I receptor serine/threonine kinase (also known as ALK5). The following diagram illustrates the signaling pathway and the drug's point of intervention.

G TGFb TGF-β Ligand TbRII TβRII (Type II Receptor) TGFb->TbRII Binds TbRI TβRI/ALK5 (Type I Receptor) TbRII->TbRI Activates pSmad23 p-Smad2/3 TbRI->pSmad23 Phosphorylates Smad4 Smad4 pSmad23->Smad4 Binds Complex p-Smad2/3/Smad4 Complex Smad4->Complex Nucleus Nucleus Complex->Nucleus TargetGenes Pro-Metastatic Gene Expression Nucleus->TargetGenes Metastasis Metastasis & EMT • Cell Invasion • ECM Production • Immune Suppression TargetGenes->Metastasis This compound This compound (TEW-7197) This compound->TbRI Inhibits

This inhibition blocks the downstream signaling cascade, leading to several anti-metastatic outcomes [1] [2]:

  • Reduced Pro-Metastatic Signaling: Directly counteracts TGF-β-driven processes like Epithelial-Mesenchymal Transition (EMT), cell migration, and invasion.
  • Suppression of Tumor Microenvironment (TME): Lowers the production of key extracellular matrix (ECM) components (e.g., collagen, fibronectin) that facilitate tumor growth and spread.
  • Reversal of Immune Suppression: Modulates the immune TME by reducing exhausted T-cell populations and enhancing cytotoxic T-cell activity, helping the immune system combat cancer.

Interpretation and Context

  • Predominantly Combination Therapy Evidence: The most robust clinical and preclinical data for this compound's anti-metastatic effect is in combination with other agents (pomalidomide in myeloma, gemcitabine in pancreatic cancer), suggesting its primary value may be in enhancing the efficacy of established therapies [1] [2].
  • A Target, Not a "Magic Bullet": this compound's mechanism—inhibiting the TGF-β pathway—is a validated anti-metastatic strategy [3]. However, the complexity of metastasis means single-agent "cures" are unlikely, and this compound is best viewed as a promising component of future combination regimens [4] [5].

References

Vactosertib pharmacodynamic markers comparison with other ALK5 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamic Profile of Vactosertib

The pharmacodynamic effects of this compound are consistently measured through its inhibition of the TGF-β/Smad signaling pathway and the subsequent reduction in fibrotic and invasive processes across various disease models. The table below summarizes key pharmacodynamic markers observed in preclinical studies.

Disease Model Key Pharmacodynamic Markers Observed Effect of this compound Citation
General TGF-β Pathway Inhibition Phospho-Smad2 (p-Smad2), Phospho-Smad2/3 (p-Smad2/3) ↓ Decreased phosphorylation and nuclear translocation [1] [2]
Renal Fibrosis α-SMA (Alpha-smooth muscle actin); KRT-8 (Keratin 8); Secretory cytokines (TGF-β1, TGF-β3, IL-1β) ↓ Reduced myofibroblast marker; ↑ Restored epithelial marker; ↓ Reduced pro-fibrotic cytokines [3]
Peyronie's Disease (Rat Model) Plaque area; Erectile function (ICP/MSBP); Collagen deposition ↓ Reduced fibrotic plaque area; ↑ Improved erectile function; ↓ Reduced collagen [1]
Pancreatic Cancer ECM components (Collagen, Fibronectin, α-SMA) ↓ Synergistic reduction with Gemcitabine [4]
Radiotherapy-Induced Fibrosis (Breast Cancer) Fibrosis markers (PAI-1, COL1A1, FIBRONECTIN); Oxidative stress markers (4-HNE, NOX4) ↓ Suppressed radiation-induced increases [2]
Multiple Myeloma (Clinical Trial) TGF-β levels in bone marrow; CD8+ T-cells expressing PD-1 ↓ Reduced levels; ↓ Reduced exhausted T-cell phenotype [5]
Multiple Myeloma (Preclinical) Tumor burden (M-spike); Immunosuppressive cells (MDSCs, Tregs) ↓ Reduced tumor load; ↓ Reduced population of immunosuppressive cells [6]

Experimental Protocols for Key Assays

The robust pharmacodynamic data for this compound is generated using standardized and well-validated experimental methods. Here are the detailed methodologies for some of the key assays cited in the tables above.

Western Blot Analysis for p-Smad2/3

This is a primary method to confirm target engagement by directly measuring the inhibition of ALK5-mediated Smad phosphorylation.

  • Cell/Tissue Preparation: Proteins are extracted from whole-cell lysates of treated cells or homogenized tissue samples.
  • Gel Electrophoresis and Transfer: Equivalent amounts of protein (e.g., 50 µg per lane) are separated by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose membrane.
  • Antibody Probing: The membrane is sequentially incubated with:
    • Primary Antibodies: Specific antibodies against p-Smad2 (Ser465/Ser467), p-Smad3 (Ser423/Ser425), and total Smad2/3.
    • Secondary Antibodies: Horseradish peroxidase (HRP)-conjugated antibodies.
  • Detection: The signal is developed using enhanced chemiluminescence (ECL) reagents and detected. Densitometry is used for quantification, often normalized to a loading control like β-actin [1].
Immunohistochemistry (IHC) and Immunofluorescence (IF) for Tissue Markers

These techniques are used to visualize the spatial localization and levels of PD markers within complex tissue structures.

  • Tissue Sectioning: Formalin-fixed, paraffin-embedded (FFPE) tissues are sectioned into thin slices (e.g., 4-5 µm).
  • Antigen Retrieval and Staining:
    • For IHC: Sections are incubated with antibodies against targets like vimentin or p-Smad2. A histostain kit is used, often involving a biotin-streptavidin system with a chromogen like DAB to produce a brown precipitate [1].
    • For Immunofluorescence: Sections are incubated with fluorescently-labeled antibodies against targets like α-SMA, PAI-1, or COL1A1.
  • Analysis: Stained tissues are visualized under a microscope. IHC slides are assessed for staining intensity and distribution, while IF slides are analyzed using fluorescence microscopy [2].
Pharmacodynamic Assays in Clinical Trials

Implementing these assays in clinical settings requires rigorous validation and standardization.

  • Sample Collection: Paired biopsies (pre- and post-treatment) or serial blood samples are collected from patients according to a defined schedule.
  • Assay Validation: As highlighted in the development of other PD assays (e.g., for PARP inhibitors), the process involves:
    • Analytical Validation: Ensuring the assay is accurate, precise, and reproducible.
    • Clinical Feasibility: Testing on actual human samples, which may require protocol adjustments (e.g., modifying lysis buffers for lower protein yields from human core biopsies).
    • Reagent Control: Managing lot-to-lot variability of critical reagents like antibodies.
    • Cross-Laboratory Standardization: Using common controls, calibrators, and training programs to ensure consistent results across different testing sites [7].

ALK5 Inhibitor Comparison

While direct head-to-head PD data is limited, the scientific literature provides insights into how this compound and other ALK5 inhibitors are characterized.

Inhibitor Name Key Structural & PD Features Evidence Context
This compound (EW-7197) Oral; Potent & selective ALK5 inhibitor; Well-characterized PD markers across fibrosis & oncology [1] [8]. Extensive preclinical data & ongoing clinical trials (e.g., multiple myeloma, solid tumors) [5] [2].
SB431542 Selective ALK5 inhibitor; Used in in vitro studies as a reference tool compound. Cited alongside this compound in a renal fibrosis-on-a-chip model, where both reversed TGF-β-induced effects [3].
LY364947 (and related A-83-01) Quinazoline-based core; Used in research to inhibit ALK5 (also inhibits ALK4/7) [8]. Primarily reported in mechanistic in vitro studies.
SD-208 Pteridine-based; ATP-competitive ALK5 inhibitor. Evidence mainly from preclinical animal models of disease [8].
GW788388 Pyrazole-based; Potent and selective ALK5 inhibitor. Characterized in various in vitro and in vivo models of fibrosis and cancer [8].

A wide range of other ALK5 inhibitors have been developed (e.g., RepSox, IN-1130, various triazole and imidazole-based compounds), but their published pharmacodynamic data is often more limited in scope compared to this compound, focusing on specific disease models without the same breadth of clinical correlation [8].

This compound's TGF-β/Smad Signaling Pathway

The diagram below illustrates the mechanism of this compound and the key pharmacodynamic markers used to measure its activity.

G cluster_receptor Cell Membrane cluster_nucleus Nucleus TGFb TGF-β Ligand TbRII TβRII TGFb->TbRII Binding ALK5 ALK5 (TβRI) TbRII->ALK5 Phosphorylation pSmad23 p-Smad2/3 ALK5->pSmad23 Phosphorylation This compound This compound This compound->ALK5 Inhibits Smad4 Smad4 pSmad23->Smad4 Complex p-Smad2/3/Smad4 Complex pSmad23->Complex Forms GeneExp Altered Gene Expression Complex->GeneExp Translocation PD_Markers Key Pharmacodynamic Markers ↓ α-SMA, PAI-1, Collagens ↓ p-Smad2/3 (target engagement) ↑ KRT-8 (epithelial restoration) Modulated immune markers GeneExp->PD_Markers Results in

This mechanism is fundamental to its action across the various disease models described in the tables.

Interpretation of Current Evidence

  • This compound has a well-documented PD profile: Its effects on the TGF-β/Smad pathway, fibrosis markers, immune modulation, and epithelial-mesenchymal transition are robustly demonstrated across diverse experimental and clinical settings [3] [5] [1].
  • Direct, quantitative comparisons are scarce: The field lacks comprehensive studies that evaluate multiple ALK5 inhibitors side-by-side under identical conditions, which is essential for a definitive performance ranking.
  • Clinical validation is ongoing: While this compound has entered clinical trials where PD markers are being assessed [5], this level of validation is not available for many other ALK5 inhibitors.

To further advance your research, you may find it useful to consult the specific clinical trial records for this compound (e.g., NCT03143985 for multiple myeloma) for the most current clinical pharmacodynamic data.

References

×

Purity

>99% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

399.16077177 g/mol

Monoisotopic Mass

399.16077177 g/mol

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6T4O391P5Y

Wikipedia

EW-7197

Dates

Last modified: 08-15-2023
1: Son JY, Park SY, Kim SJ, Lee SJ, Park SA, Kim MJ, Kim SW, Kim DK, Nam JS, Sheen YY. EW-7197, A Novel ALK-5 Kinase Inhibitor, Potently Inhibits Breast to Lung Metastasis. Mol Cancer Ther. 2014 May 9. [Epub ahead of print] PubMed PMID: 24817629.
2: Jin CH, Krishnaiah M, Sreenu D, Subrahmanyam VB, Rao KS, Lee HJ, Park SJ, Park HJ, Lee K, Sheen YY, Kim DK. Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2 -yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent. J Med Chem. 2014 May 22;57(10):4213-38. doi: 10.1021/jm500115w. Epub 2014 May 13. PubMed PMID: 24786585.
3: Sheen YY, Kim MJ, Park SA, Park SY, Nam JS. Targeting the Transforming Growth Factor-β Signaling in Cancer Therapy. Biomol Ther (Seoul). 2013 Sep 30;21(5):323-331. Review. PubMed PMID: 24244818; PubMed Central PMCID: PMC3825194.
4: Yoon JH, Jung SM, Park SH, Kato M, Yamashita T, Lee IK, Sudo K, Nakae S, Han JS, Kim OH, Oh BC, Sumida T, Kuroda M, Ju JH, Jung KC, Park SH, Kim DK, Mamura M. Activin receptor-like kinase5 inhibition suppresses mouse melanoma by ubiquitin degradation of Smad4, thereby derepressing eomesodermin in cytotoxic T lymphocytes. EMBO Mol Med. 2013 Nov;5(11):1720-39. doi: 10.1002/emmm.201302524. Epub 2013 Oct 11. Erratum in: EMBO Mol Med. 2014 May;6(5):703. PubMed PMID: 24127404; PubMed Central PMCID: PMC3840488.

Explore Compound Types